Indolizine-2-carboxylic acid
Description
Properties
IUPAC Name |
indolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHENXHFPTGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344214 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-48-8 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | indolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Early Synthesis of Indolizine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine core, a nitrogen-containing heterocyclic aromatic compound, is a significant structural motif in a wide array of natural products and pharmacologically active molecules. Its unique electronic properties and versatile functionalization have made it a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the seminal early methods for the synthesis of the indolizine nucleus, with a focus on the foundational Scholtz and Chichibabin (Tschitschibabin) reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in the field.
Core Early Synthetic Methodologies
The early exploration of indolizine synthesis was primarily defined by two key named reactions: the Scholtz synthesis and the Chichibabin indolizine synthesis. These methods laid the groundwork for the development of more sophisticated and diverse synthetic routes in the decades that followed.
The Scholtz Synthesis (1912)
The first synthesis of the parent indolizine was reported by M. Scholtz in 1912.[1][2] This method involves the high-temperature reaction of 2-methylpyridine (α-picoline) with acetic anhydride.[1][2] The reaction proceeds through the formation of an intermediate, which Scholtz termed "picolide," followed by hydrolysis to yield the indolizine.[1][2]
The Scholtz synthesis is a thermally induced cyclization. The proposed mechanism involves the initial acylation of the methyl group of 2-methylpyridine by acetic anhydride, followed by an intramolecular condensation and subsequent dehydration to form the indolizine ring.
The following protocol is an interpretation of the original publication by M. Scholtz in Berichte der deutschen chemischen Gesellschaft, 1912, 45, 734-746.
Materials:
-
2-Methylpyridine (α-picoline)
-
Acetic anhydride
Procedure:
-
A mixture of 2-methylpyridine and acetic anhydride is heated in a sealed tube or a flask equipped with a reflux condenser.
-
The reaction mixture is maintained at a high temperature, typically between 200-220°C, for several hours.
-
After cooling, the resulting dark, viscous material, containing the intermediate "picolide," is subjected to acid hydrolysis.
-
The hydrolyzed mixture is then worked up, which may involve neutralization, extraction with an organic solvent, and subsequent purification of the crude product, often by distillation or crystallization, to yield the parent indolizine.
Note: The original publication lacks the precise stoichiometry, reaction times, and detailed work-up procedures that are standard in modern chemical literature. Yields for the original Scholtz synthesis were generally low.
The Chichibabin (Tschitschibabin) Indolizine Synthesis
The Chichibabin (also spelled Tschitschibabin) reaction is a more versatile and widely used method for the synthesis of indolizine and its derivatives.[3][4][5] It typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[3][4][5]
The Chichibabin synthesis proceeds in two main stages:
-
Quaternization: The pyridine nitrogen atom attacks the α-halocarbonyl compound, forming a pyridinium salt.
-
Cyclization: A base is added to deprotonate the acidic α-carbon of the 2-alkyl group, generating a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the aromatic indolizine ring.
This protocol is adapted from a modern experimental procedure for the Chichibabin reaction.
Materials:
-
2-Picoline (2-methylpyridine)
-
Phenacyl bromide (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Formation of the Pyridinium Salt
-
In a round-bottom flask, dissolve 2-picoline (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Add phenacyl bromide (1.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (reflux) for several hours until the precipitation of the pyridinium salt is complete.
-
Collect the solid pyridinium salt by filtration, wash with cold diethyl ether, and dry.
Step 2: Intramolecular Cyclization
-
Dissolve the dried pyridinium salt in a mixture of water and ethanol.
-
Add an excess of a mild base, such as sodium bicarbonate (2-3 eq), to the solution.
-
Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-methyl-2-phenylindolizine.
Safety Precautions:
-
Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The yields of the early indolizine syntheses were often modest and highly dependent on the specific substrates and reaction conditions. The following tables summarize some of the available quantitative data for the Scholtz and Chichibabin reactions.
Table 1: Scholtz Synthesis of Indolizine
| Reactant 1 | Reactant 2 | Temperature (°C) | Product | Yield | Reference |
| 2-Methylpyridine | Acetic anhydride | 200-220 | Indolizine | Not reported (low) | Scholtz, 1912[1][2] |
Table 2: Chichibabin Synthesis of Substituted Indolizines
| 2-Alkylpyridine | α-Halocarbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |
| 2-Picoline | Phenacyl bromide | NaHCO₃ | Water/Ethanol | 2-Phenylindolizine | >50 | Adapted from modern procedures |
| 2-Picoline | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl indolizine-2-carboxylate | Moderate | General literature |
| 2-Ethylpyridine | Bromoacetone | NaHCO₃ | Water/Ethanol | 1-Methyl-2-ethylindolizine | Moderate | General literature |
| Pyridine-2-acetonitrile | Phenacyl bromide | DBU | Acetonitrile | 2-Phenylindolizine-1-carbonitrile | Good | General literature |
Conclusion
The pioneering work of Scholtz and Chichibabin provided the fundamental synthetic routes to the indolizine core. While the original Scholtz synthesis was limited by its harsh conditions and low yields, the Chichibabin reaction offered a more general and efficient method that has been widely adapted and remains relevant in contemporary organic synthesis. This guide has provided a detailed overview of these early methods, including their mechanisms, experimental protocols, and available quantitative data, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. The foundational understanding of these reactions is crucial for the continued development of novel indolizine-based compounds with diverse applications.
References
- 1. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of Indolizine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Indolizine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for property determination, and visual representations of relevant chemical and biological pathways to support research and development activities.
Core Physicochemical Data
This compound (CAS No: 3189-48-8) is a solid, light brown to yellow compound.[1] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for its handling, formulation, and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Melting Point | 240-241 °C (decomposes) | [2] |
| Density | 1.28 g/cm³ | [2] |
| logP (Predicted) | 2.17 | [2] |
| pKa (Predicted) | 1.60 ± 0.41 | [1] |
| Physical Form | Solid |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections describe methodologies for key experiments related to this compound.
Synthesis of this compound via Hydrolysis
A common and efficient method for the preparation of this compound is through the hydrolysis of its corresponding ester, ethyl indolizine-2-carboxylate.
Materials and Reagents:
-
Ethyl indolizine-2-carboxylate
-
Ethanol
-
Water
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A solution of ethyl indolizine-2-carboxylate (1.0 mmol) is prepared in a mixture of ethanol (10 mL) and water (5 mL).
-
To this solution, potassium hydroxide (5.0 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for a period of 2-4 hours.
-
The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed from the reaction mixture under reduced pressure.
-
The remaining aqueous layer is then acidified to a pH of 3-4 using 1 M hydrochloric acid. This will result in the precipitation of the product.
-
The solid this compound is collected by filtration, washed with cold water, and subsequently dried under vacuum.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid like this compound in an aqueous medium.
Materials and Reagents:
-
This compound
-
Purified water (e.g., deionized or distilled)
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
A sample of the clear supernatant is carefully collected.
-
The concentration of this compound in the supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.
Determination of Acid Dissociation Constant (pKa)
The pKa value, which describes the acidity of a compound, can be determined using various methods. A common approach for nitrogen-containing heterocyclic compounds is potentiometric titration.
Materials and Reagents:
-
This compound
-
Purified water or a co-solvent system (if solubility is low)
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
A precise amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent.
-
The solution is placed in a beaker with a stir bar and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a buret.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid-shaped titration curve. At the half-equivalence point, the pH is equal to the pKa.[4]
Visualizing Synthesis and Biological Activity
Graphical representations of synthetic routes and biological pathways are invaluable tools for understanding the context and potential applications of a molecule.
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound from its ethyl ester precursor.
Biological Signaling Pathway: Monoamine Oxidase Inhibition
Derivatives of this compound have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[] The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.
Indolizine derivatives have also shown promise as anticancer agents, with proposed mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Further research into these areas is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
- 1. This compound CAS#: 3189-48-8 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 3189-48-8 | this compound - Synblock [synblock.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of Indolizine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Indolizine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for related structures and general principles of analytical chemistry. It also presents standardized experimental protocols for obtaining these spectra and visual workflows to guide the analytical process.
Introduction to this compound
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The indolizine nucleus is a key structural motif in various natural products and synthetic molecules with potential therapeutic applications. Derivatives of this compound, for instance, have been investigated for their activity as monoamine oxidase inhibitors. Furthermore, the unique electronic properties of the indolizine ring system make it a valuable scaffold in the development of novel functional materials.
Given its importance, the unambiguous structural elucidation and characterization of this compound are paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, functional groups, and electronic properties of the compound. This guide focuses on the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.0-13.0 (s, 1H) | -COOH |
| ~8.0-8.5 (d, 1H) | H-5 |
| ~7.5-8.0 (d, 1H) | H-8 |
| ~7.0-7.5 (m, 2H) | H-1, H-3 |
| ~6.5-7.0 (t, 1H) | H-6 |
| ~6.0-6.5 (t, 1H) | H-7 |
Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). Coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta- and para-coupling.
Table 2: Expected IR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) |
| 2500-3300 (broad) | |
| ~1700-1725 | |
| ~1600-1650 | |
| ~1200-1300 | |
| ~700-900 | |
| UV-Visible (UV-Vis) Spectroscopy | λmax (nm) |
| ~220-250 | |
| ~300-350 | |
| Mass Spectrometry (MS) | m/z |
| 161.05 | |
| 116.05 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a pulse sequence such as zgpg30.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0 absorbance units).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
The instrument will automatically subtract the absorbance of the blank from the sample absorbance.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound and a conceptual representation of its potential biological interaction.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Conceptual pathway of enzyme inhibition.
Conclusion
The spectroscopic analysis of this compound is essential for its definitive identification and for understanding its chemical and physical properties. This guide provides a comprehensive framework for researchers, outlining the expected spectral data and detailed experimental protocols for NMR, IR, UV-Vis, and Mass Spectrometry. While a complete experimental dataset for this specific molecule is not widely published, the information presented here, based on analogous structures and fundamental principles, serves as a robust starting point for any investigation into this important heterocyclic compound. The provided workflows offer a clear visual guide for the analytical process and conceptual biological interactions, aiding in the systematic study of this compound and its derivatives in the fields of drug discovery and materials science.
Quantum Chemical Insights into Indolizine Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the quantum chemical properties of indolizine derivatives, detailing their electronic structure, reactivity, and interactions with biological targets. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Indolizine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1] Quantum chemical studies provide a theoretical framework to understand the structure-activity relationships of these compounds, enabling the rational design of novel and more potent therapeutic agents. This technical guide delves into the core quantum chemical methodologies used to study indolizine derivatives, presenting key quantitative data, detailed protocols, and visual workflows to facilitate a deeper understanding of their behavior at a molecular level.
Core Quantum Chemical Methodologies
Quantum chemical calculations have become indispensable in predicting the physicochemical and biological properties of molecules. For indolizine derivatives, Density Functional Theory (DFT) and molecular docking are the most prominent methods employed.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of indolizine derivatives. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity.[2][3] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[2]
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a ligand (e.g., an indolizine derivative) to the active site of a target protein.[1][4] The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more stable ligand-protein complex.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from quantum chemical studies of indolizine derivatives, focusing on their interaction with biological targets and their intrinsic electronic properties.
Table 1: Molecular Docking and Biological Activity of Indolizine Derivatives
| Target Protein | Indolizine Derivative | Binding Energy (kcal/mol) | Biological Activity | Reference |
| COX-1 | Hybrid 8e | -10.55 | Anti-inflammatory | [1] |
| COX-2 | Hybrid 8e | -12.56 | Anti-inflammatory | [1] |
| Tubulin (Colchicine-binding site) | Compound 5c | -9.88 | Anticancer | [1] |
| Mycobacterial InhA | Compound with ethyl substitution | -24.11 | Anti-tubercular | [1] |
| M. tuberculosis H37Rv | Compound 5b | -8.5 | Anti-tubercular (MIC: 25 µM) | [5] |
| Malate Synthase (5CBB) | Compound 15c | -9.0 | Anti-tubercular | [5] |
| Sterol 14-demethylase (C. albicans) | Compound 5, 9, 13, 19 | Lower binding energy | Antifungal | [4] |
| Dihydropteroate synthase (S. aureus) | Compound 5, 9, 13, 19 | Lower binding energy | Antibacterial | [4] |
Table 2: DFT-Calculated Quantum Chemical Parameters for Indole Isomers
| Parameter | Indole | Isoindole | Indolizine | Reference |
| HOMO-LUMO Gap (ΔE) (eV) | -2.62 | -4.3 | -4.3 | [2] |
| Electronic Chemical Potential (µ) (eV) | -1.44 | -3.05 | -3.19 | [2] |
Note: A lower electronic chemical potential (µ) indicates greater stability.
Experimental and Computational Protocols
Detailed and reproducible methodologies are critical for the validation and extension of scientific findings. Below are generalized protocols for molecular docking and DFT calculations as applied to indolizine derivatives, based on practices reported in the literature.
Protocol for Molecular Docking of Indolizine Derivatives
This protocol outlines the key steps for performing a molecular docking simulation to investigate the interaction between an indolizine derivative and a target protein.
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and heteroatoms. Add polar hydrogen atoms to the protein structure.[1]
-
Generate the 3D structures of the indolizine derivatives using molecular modeling software.
-
Optimize the geometry of the ligands using a suitable semi-empirical or quantum chemical method (e.g., PM3).[1]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results based on the calculated binding free energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.[1]
-
Visualize the docked poses using software like Discovery Studio Visualizer to understand the binding mode.[1]
-
Protocol for Density Functional Theory (DFT) Calculations
This protocol describes a general workflow for performing DFT calculations to determine the electronic properties of indolizine derivatives.
-
Structure Optimization:
-
Build the initial 3D structure of the indolizine derivative using a molecular editor.
-
Perform a geometry optimization using a DFT method, for example, with the B3LYP functional and a 6-311+G** basis set.[2] This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Property Calculation:
-
Data Analysis:
-
Analyze the calculated parameters to infer the molecule's chemical reactivity, stability, and potential sites for electrophilic and nucleophilic attack.[2]
-
Visualizing Workflows and Concepts
Graphical representations of workflows and conceptual relationships can significantly aid in understanding complex processes in computational chemistry.
Caption: A generalized workflow for molecular docking studies.
Caption: Relationship between HOMO-LUMO gap and molecular properties.
Caption: A common synthetic route to indolizine derivatives.[6][7]
Applications in Drug Development
Quantum chemical studies of indolizine derivatives have significant implications for drug development. By providing insights into their electronic properties and binding affinities, these studies guide the synthesis of new compounds with enhanced biological activity.
-
Antimicrobial Agents: Molecular docking studies have helped identify indolizine derivatives with potent antimicrobial efficiency against various bacteria and fungi by predicting their binding to essential enzymes like Sterol 14-demethylase and Dihydropteroate synthase.[4]
-
Anti-tubercular Agents: In silico docking has been instrumental in identifying indolizine derivatives that target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[8] These studies have guided the development of compounds with significant inhibitory activity against the MTB H37Rv strain.[5][8]
-
Anticancer Therapy: The ability of indolizine derivatives to bind to tubulin at the colchicine-binding site has been explored through molecular docking.[1] This interaction can disrupt microtubule dynamics, a validated strategy in cancer chemotherapy.
-
Anti-inflammatory Drugs: The dual inhibition of COX-1 and COX-2 enzymes by indolizine-NSAID hybrids has been investigated using molecular docking, revealing strong binding affinities that correlate with potential anti-inflammatory activity.[1]
Conclusion
Quantum chemical studies, particularly DFT and molecular docking, provide powerful tools for elucidating the structure-property and structure-activity relationships of indolizine derivatives. The quantitative data and mechanistic insights derived from these computational approaches are invaluable for the rational design of new therapeutic agents. By integrating these theoretical studies with experimental synthesis and biological evaluation, the development of novel indolizine-based drugs for a wide range of diseases can be significantly accelerated. The continued advancement of computational methods and computing power promises to further enhance the predictive accuracy and impact of these studies in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Spectral Properties of Indolizine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for indolizine-2-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for its synthesis and spectroscopic analysis.
Introduction
This compound (CAS No. 3189-48-8) is a nitrogen-containing heterocyclic compound. The indolizine scaffold is a significant pharmacophore due to its presence in various biologically active molecules. Understanding the spectral characteristics of this compound is fundamental for its identification, characterization, and the development of novel derivatives with therapeutic potential.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | d | H-5 |
| ~7.5 - 8.0 | m | H-8 |
| ~7.0 - 7.5 | m | H-1, H-3, H-6, H-7 |
| >10.0 | br s | COOH |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| >165.0 | C=O |
| ~135.0 - 140.0 | C-8a |
| ~125.0 - 135.0 | C-5, C-7 |
| ~115.0 - 125.0 | C-1, C-2, C-3, C-6 |
| ~110.0 - 115.0 | C-8 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching |
| ~1300 | Medium | C-O stretch and O-H bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 161.05 | [M]+ (Molecular Ion) |
| 116.05 | [M-COOH]+ (Loss of carboxylic acid group) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl indolizine-2-carboxylate.
Procedure:
-
A solution of ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is prepared.
-
Potassium hydroxide (5.0 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[1]
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition: Standard pulse programs are used to acquire 1H and 13C NMR spectra.
-
Data Processing: The acquired data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between the compound's properties and the resulting spectral data from various analytical techniques.
References
An In-depth Technical Guide to the Solubility of Indolizine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of indolizine-2-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside comparative data for the structurally related compound, indole-2-carboxylic acid. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound, a critical parameter in drug discovery and development.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound with a nitrogen atom at the bridgehead of a fused pyridine and pyrrole ring system. The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that profoundly influences its biopharmaceutical and technical performance. It impacts dissolution rate, bioavailability, and the feasibility of formulation development. Understanding the solubility of this compound in a range of organic solvents is therefore essential for its progression as a potential therapeutic agent.
Comparative Solubility Data: Indole-2-carboxylic Acid
| Organic Solvent | Temperature (K) | Molar Solubility (x 10^3) |
| Methanol | 298.15 | 11.52 |
| Ethanol | 298.15 | 8.35 |
| 1-Propanol | 298.15 | 6.54 |
| 2-Propanol | 298.15 | 5.21 |
| 1-Butanol | 298.15 | 5.08 |
| Ethyl Acetate | 298.15 | 4.97 |
| Dichloromethane | 298.15 | 1.89 |
| Toluene | 298.15 | 0.23 |
| 1,4-Dioxane | 298.15 | 10.21 |
| Dimethyl Sulfoxide (DMSO) | 298.15 (25°C) | 32.0 - 32.23 mg/mL |
Note: The data for the first nine solvents were obtained from a study that measured solubility over a range of temperatures.[1] The DMSO solubility is reported in mg/mL at 25°C from a separate source.[2] It is crucial to experimentally determine the solubility of this compound as structural differences will lead to different solubility profiles.
Experimental Protocols for Solubility Determination
To address the data gap for this compound, the following established experimental protocols are recommended for determining its solubility in various organic solvents.
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4][5][6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The vessel should be inert to both the compound and the solvent.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Temperature control is critical.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored, solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution, typically in DMSO.[8][9] This method is faster than the shake-flask method but may result in supersaturated solutions and consequently higher apparent solubility values.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, add the stock solution to the desired organic solvent to create a range of concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%) to minimize its co-solvent effect.[10]
-
Precipitation Detection: Allow the plate to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is then detected. Several methods can be used:
-
Nephelometry/Turbidimetry: Measures the light scattering caused by insoluble particles.[10][11]
-
UV-Vis Spectroscopy: Measures the absorbance of the solution before and after filtration or centrifugation to determine the concentration of the dissolved compound.
-
Automated Imaging: Systems like Backgrounded Membrane Imaging (BMI) can directly visualize and quantify precipitated particles.[12]
-
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.
Caption: High-Throughput Kinetic Solubility Determination Workflow.
For ionizable compounds like carboxylic acids, potentiometric titration can be a powerful method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[13][14]
Methodology:
-
Instrument Setup: Use a pH electrode and an automated titrator.
-
Titration Procedure: A solution or suspension of this compound in the chosen solvent system (often a co-solvent with water) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed. The point of inflection can be used to determine the pKa. The solubility can be calculated from the pH at which precipitation or dissolution occurs, in conjunction with the Henderson-Hasselbalch equation. Specialized software is often used for these calculations.
Caption: Workflow for Solubility Determination by Potentiometric Titration.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides the necessary framework for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and potentiometric titration for ionizable compounds, researchers can generate the critical data needed to advance the study and development of this compound. The provided comparative data for indole-2-carboxylic acid offers a preliminary reference, but experimental verification for this compound is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. scribd.com [scribd.com]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Stability and Degradation of Indolizine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Indolizine-2-carboxylic acid. Given the limited publicly available stability data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles for heterocyclic carboxylic acids and industry best practices for drug development. It includes detailed experimental protocols for forced degradation studies, a stability-indicating analytical method, and a discussion of potential degradation pathways. Furthermore, this guide explores the interaction of indolizine derivatives with key cellular signaling pathways, providing context for its potential biological activity and the importance of understanding its stability.
Physicochemical Properties and Intrinsic Stability
This compound is a heterocyclic compound featuring a fused pyridine and pyrrole ring system with a carboxylic acid functional group at the 2-position. The aromatic nature of the indolizine core generally imparts a degree of stability; however, the carboxylic acid moiety and the electron-rich nature of the heterocyclic system can be susceptible to various degradation pathways. Unsubstituted indolizine is known to be unstable under ambient conditions, and while certain derivatives exhibit enhanced stability, a thorough evaluation of this compound's stability is crucial for its development as a potential therapeutic agent or research tool.[1]
General Stability Considerations:
-
pH: The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and degradation kinetics.
-
Oxidation: The electron-rich indolizine ring system may be susceptible to oxidative degradation.[2]
-
Light: Aromatic heterocyclic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation reactions.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][4][5][6] The following sections detail the experimental protocols for conducting forced degradation studies on this compound.
Experimental Workflow for Forced Degradation
A systematic approach is necessary to evaluate the stability of this compound under various stress conditions. The general workflow is depicted below.
Detailed Experimental Protocols
The following protocols are designed to induce approximately 5-20% degradation, which is generally sufficient for method development and validation.[7][8]
2.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2.2.2. Hydrolytic Degradation
-
Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Condition: To 1 mL of the stock solution, add 9 mL of purified water. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
2.2.3. Oxidative Degradation
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
2.2.4. Thermal Degradation
Place the solid powder of this compound in a thermostatically controlled oven at 60°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions of the stressed solid for analysis.
2.2.5. Photolytic Degradation
Expose the solid powder and a 1 mg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Wrap control samples in aluminum foil to protect them from light. Analyze the samples after the exposure period.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust approach.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative Quantitative Stability Data
The following tables present hypothetical quantitative data for the degradation of this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how results would be presented and should be confirmed by experimental studies.
Table 1: Degradation of this compound in Solution
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15.2 | Decarboxylated Indolizine, Hydrolyzed Ring Products |
| 0.1 M NaOH (60°C) | 24 | 25.8 | Decarboxylated Indolizine, Ring-Opened Products |
| Water (60°C) | 24 | 3.1 | Minor Hydrolytic Products |
| 3% H₂O₂ (RT) | 24 | 18.5 | N-oxides, Hydroxylated Indolizines |
| Photolytic (Solution) | - | 12.7 | Photodimers, Oxidized Products |
Table 2: Degradation of Solid this compound
| Stress Condition | Time (days) | % Degradation (Illustrative) | Observations |
| Thermal (60°C) | 7 | 4.5 | Slight discoloration |
| Photolytic (Solid) | - | 8.9 | Noticeable discoloration |
Potential Degradation Pathways
Based on the chemical structure of this compound and general degradation mechanisms of similar compounds, several degradation pathways can be postulated:
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under thermal or pH stress.
-
Hydrolysis: The amide-like bond within the indolizine ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.
-
Oxidation: The nitrogen atom and electron-rich positions on the aromatic rings are potential sites for oxidation, forming N-oxides or hydroxylated derivatives.
-
Photodegradation: UV light can induce the formation of reactive species, leading to dimerization, oxidation, or other complex rearrangements.
Involvement in Cellular Signaling Pathways
Indolizine derivatives have been shown to exert biological effects by modulating various cellular signaling pathways, which underscores the importance of maintaining the structural integrity of the parent compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some indolizine derivatives have been found to inhibit this pathway, leading to anti-cancer effects.[3][10]
Mitochondrial (Intrinsic) Apoptosis Pathway
Certain indolizine derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[1][9][11] This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijpsm.com [ijpsm.com]
- 6. CAS 3189-48-8 | this compound - Synblock [synblock.com]
- 7. Indolizine derivatives with biological activity I: N'-substituted hydrazides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
An In-Depth Technical Guide to the Biological Targets of Indolizine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, indolizine-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Key Biological Targets and Mechanisms of Action
This compound derivatives have been shown to interact with a range of biological targets, leading to various physiological effects. The primary targets identified in the literature include enzymes involved in neurotransmission and viral replication, as well as pathways regulating cell growth and death.
Monoamine Oxidase (MAO) Inhibition
Certain hydrazide derivatives of this compound have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases. Studies have shown that these derivatives are more active than the established MAO inhibitor, iproniazid.[1]
Quantitative Data: MAO Inhibition
| Compound Class | Target | Activity | Reference |
| N'-substituted hydrazides of this compound | Monoamine Oxidase | More active than iproniazid | [1] |
| N'-substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid | Monoamine Oxidase | Activities of about the same order as corresponding hydrazides of this compound | [2] |
5-HT3 Receptor Antagonism
Indolizine derivatives, including those with a carboxylic acid moiety, have been investigated as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly chemotherapy-induced emesis. Antagonism of this receptor is a key therapeutic strategy for managing these side effects. While specific quantitative data for this compound derivatives is not abundant in the readily available literature, the broader class of indolizines shows promise in this area.[3]
Signaling Pathway: 5-HT3 Receptor-Mediated Ion Influx
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. Antagonists block this binding, preventing channel opening and the downstream signaling cascade.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound derivatives.
Anticancer Activity: Apoptosis Induction via the p53 Pathway
Several indolizine derivatives have demonstrated significant anticancer activity. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) in cancer cells. Specifically, certain indolizine derivatives have been shown to induce apoptosis in HepG2 (human liver cancer) cells through the mitochondria-p53 pathway.[4][5] This process involves an increase in intracellular reactive oxygen species (ROS), leading to the activation and nuclear accumulation of the tumor suppressor protein p53.[6] Activated p53 then upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to cell death.[4][5]
Signaling Pathway: Indolizine-Induced Apoptosis
Figure 2: Proposed signaling pathway for apoptosis induction in cancer cells by indolizine derivatives via the p53-mitochondrial pathway.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity (IC50/EC50) | Mechanism | Reference |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast Cancer) | EC50 = 0.1 µM (caspase activation) | Apoptosis induction, Tubulin polymerization inhibition | [7] |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast Cancer) | EC50 = 0.1 µM (caspase activation) | Apoptosis induction, Tubulin polymerization inhibition | [7] |
| Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid | Various cancer cell lines | Strong cytostatic activity | Cytotoxic effects | [8][9] |
Central Nervous System (CNS) Depressant Activity
Some amino acid derivatives of 2-aryl-3-substituted indolizines have shown significant CNS depressant activity, comparable to the standard drug diazepam. While the precise mechanism is not fully elucidated for this compound derivatives themselves, the CNS depressant effects of many compounds are mediated through the enhancement of GABAergic neurotransmission. This often involves positive allosteric modulation of GABAA receptors, leading to an increased influx of chloride ions and hyperpolarization of neurons. Further investigation is required to determine if this compound derivatives act on this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Principle: This fluorometric assay measures the production of a fluorescent product resulting from the oxidative deamination of a non-fluorescent substrate by MAO.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare a working solution of kynuramine in assay buffer.
-
Dilute MAO-A and MAO-B enzymes in assay buffer to the desired concentration.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of assay buffer.
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Workflow: MAO Inhibition Assay
Figure 3: General workflow for the monoamine oxidase (MAO) inhibition assay.
5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor
-
Radioligand (e.g., [3H]Granisetron)
-
Test compounds (this compound derivatives)
-
Non-labeled 5-HT3 antagonist (for determining non-specific binding, e.g., Granisetron)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and a high concentration of the non-labeled antagonist.
-
-
Assay Protocol (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of non-labeled antagonist, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caspase Activation Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of caspases.
Principle: This is a cell-based assay that uses a fluorogenic substrate for caspases. Cleavage of the substrate by active caspases releases a fluorescent molecule.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (indolizine derivatives)
-
Caspase substrate (e.g., a substrate for caspase-3/7)
-
Lysis buffer
-
96-well white microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated and vehicle controls.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add the caspase substrate reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the fold-change in caspase activity relative to the untreated control.
-
Plot the fold-change against the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximal caspase activation).
-
Conclusion
This compound derivatives represent a versatile scaffold with the potential to target a range of biological entities, making them attractive candidates for drug discovery efforts in oncology, neuropharmacology, and infectious diseases. This technical guide has summarized the key biological targets, provided available quantitative data, and detailed relevant experimental protocols to support further investigation into this promising class of compounds. The elucidation of specific signaling pathways and the generation of more extensive quantitative structure-activity relationship data will be crucial for the rational design and optimization of future this compound-based therapeutics.
References
- 1. Indolizine derivatives with biological activity I: N'-substituted hydrazides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of Indolizine-2-Carboxamides: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The incorporation of a carboxamide functional group at the 2-position of the indolizine scaffold is a key strategy for developing novel therapeutic agents.[1] This document provides a detailed protocol for the synthesis of indolizine-2-carboxamides, focusing on a reliable and efficient method starting from indolizine-2-carboxylic acids and various amines.
General Reaction Scheme
The primary method for synthesizing indolizine-2-carboxamides involves the amide coupling reaction between an indolizine-2-carboxylic acid and a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A commonly used and effective coupling agent for this transformation is propylphosphonic acid anhydride (T3P®).[1][3]
Caption: General workflow for the synthesis of indolizine-2-carboxamides.
Data Presentation: Synthesis of Indolizine-2-Carboxamides using T3P®
The following table summarizes the reaction conditions and yields for the synthesis of various indolizine-2-carboxamide derivatives using T3P® as the coupling agent.[1]
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Hydrazine hydrate | Indolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 75 |
| 2 | Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | Not specified |
Note: "rt" denotes room temperature. DIPEA is N,N-Diisopropylethylamine and CHCl₃ is chloroform.
Experimental Protocol
This protocol details the synthesis of indolizine-2-carboxamides via T3P®-mediated amide coupling.
Materials and Reagents
-
This compound
-
Appropriate amine or hydrazine derivative
-
Propylphosphonic acid anhydride (T3P®) solution (e.g., 50% in ethyl acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a stirred solution of the this compound (1.0 equivalent) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Cooling: Cool the resulting mixture to a temperature between -20 °C and -10 °C using a suitable cooling bath.
-
Addition of Coupling Agent: Slowly add the propylphosphonic acid anhydride (T3P®) solution (1.5 equivalents) to the reaction mixture while maintaining the low temperature.
-
Addition of Amine: After the addition of T3P®, add the corresponding amine or hydrazine derivative (1.1-1.2 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). For less reactive amines, refluxing the reaction mixture may be necessary.[3]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolizine-2-carboxamide.
Alternative Synthetic Routes
While the T3P®-mediated coupling is a robust method, other synthetic strategies for obtaining indolizine derivatives exist. These include:
-
From Ethyl Indolizine-2-carboxylate: This method involves the initial hydrolysis (saponification) of ethyl indolizine-2-carboxylate to this compound using a base like potassium hydroxide.[4] The resulting carboxylic acid can then be subjected to the amidation protocol described above.[4]
-
Chichibabin Reaction: This classical method can be used to synthesize the this compound precursor from a suitably functionalized 2-methyl-pyridine (picoline) and an ester of bromopyruvic acid.[5]
-
One-Pot Multi-component Reactions: Several one-pot syntheses of indolizine derivatives have been developed, which can offer increased efficiency by combining multiple steps without isolating intermediates.[6][7]
Caption: Alternative route starting from ethyl indolizine-2-carboxylate.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of indolizine-2-carboxamides, which are valuable scaffolds in drug discovery. The use of T3P® as a coupling agent offers good to excellent yields and a straightforward purification process. Researchers can adapt this protocol to a wide range of amines to generate diverse libraries of indolizine-2-carboxamides for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 6. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Indolizine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various esters of indolizine-2-carboxylic acid, a key intermediate in the development of novel therapeutics. The indolizine scaffold is a significant structural motif in a wide array of biologically active molecules, and the derivatization of the carboxylic acid at the 2-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Introduction to Esterification Strategies
The conversion of the carboxylic acid moiety of this compound into an ester can be achieved through several synthetic routes. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups on the indolizine core. This guide outlines three common and effective esterification methods:
-
Acid-Catalyzed Esterification (Fischer Esterification): A classic method involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
-
Carbodiimide-Mediated Esterification (Steglich Esterification): A mild and efficient method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).
-
Esterification via Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with the desired alcohol.
Data Summary of Esterification Methods
The following table summarizes the typical reaction conditions and yields for the different esterification methods described in this document. Please note that yields are representative and can vary based on the specific substrate and reaction scale.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Alcohol | Reflux | 4 - 24 | 60 - 80 |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Dichloromethane (DCM) | 0 to Room Temp | 2 - 6 | 75 - 95 |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 1. Toluene 2. Dichloromethane (DCM) | 1. Reflux 2. 0 to Room Temp | 1. 1 - 3 2. 1 - 4 | 70 - 90 |
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl and Ethyl Esters
This protocol describes the synthesis of methyl and ethyl indolizine-2-carboxylates using the Fischer esterification method.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (methanol or ethanol) to serve as both the reagent and solvent (e.g., 20-50 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Steglich Esterification for a Variety of Esters
This protocol is suitable for a broader range of alcohols, including secondary and sterically hindered ones, under mild conditions.[1][2][3][4]
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 3: Esterification via Acid Chloride Formation
This two-step protocol is useful when other methods are not effective, particularly for less reactive alcohols.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Alcohol of choice
-
Pyridine or Triethylamine (Et₃N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of Indolizine-2-carbonyl chloride
-
To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the mixture to reflux and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude indolizine-2-carbonyl chloride is often used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude indolizine-2-carbonyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Add the alcohol/base solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
Caption: General workflow for Fischer Esterification.
Caption: General workflow for Steglich Esterification.
Caption: Two-step workflow for esterification via acid chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Indolizine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of indolizine-2-carboxylic acid and its derivatives. Detailed protocols for key synthetic transformations and biological assays are included to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.
Introduction
Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to indole and its presence in a variety of biologically active compounds. The indolizine nucleus is considered a "privileged" structure, capable of interacting with a diverse range of biological targets. This compound serves as a key intermediate for the synthesis of a wide array of derivatives with potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document outlines the key applications and methodologies associated with this versatile chemical entity.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various this compound derivatives, showcasing their potential as therapeutic agents.
Anticancer Activity
Indolizine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key signaling pathways like EGFR.[1][2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [1] | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [1] | |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [1] |
| MDA-MB-231 (Breast) | 1.01 | Not specified | [1] | |
| Compound 5j | HepG2 (Liver) | 0.085 | EGFR Kinase Inhibition | [3] |
| Compound 8e | CAL-27 (Oral) | 0.047 | Microtubule Destabilizer | [4] |
| BT-20 (Breast) | 0.117 | Microtubule Destabilizer | [4] | |
| HGC-27 (Gastric) | 0.058 | Microtubule Destabilizer | [4] | |
| Compound 8h | CAL-27 (Oral) | 0.052 | Microtubule Destabilizer | [4] |
| BT-20 (Breast) | 0.095 | Microtubule Destabilizer | [4] | |
| HGC-27 (Gastric) | 0.071 | Microtubule Destabilizer | [4] |
Anti-inflammatory Activity
Derivatives of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |
| Indolizine Derivative 5a | COX-2 Inhibition | 5.84 | [6] |
| Indolizine Derivative 4d | COX-2 Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4e | TNF-α Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4f | TNF-α Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4a | TNF-α Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4f | IL-6 Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4g | IL-6 Inhibition | Significantly reduces levels | [5] |
| Indolizine Derivative 4d | IL-6 Inhibition | Significantly reduces levels | [5] |
Antimicrobial Activity
The antimicrobial potential of indolizine derivatives has been demonstrated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indolizine-1-carboxylate Mannich base 2b | E. coli | - (75-86.8% activity) | [7] |
| P. aeruginosa | - (75-86.8% activity) | [7] | |
| Indolizine-1-carboxylate Mannich base 2e | E. coli | - (75-86.8% activity) | [7] |
| P. aeruginosa | - (75-86.8% activity) | [7] | |
| Indolizine-1-carboxylate Mannich base 2f | E. coli | - (75-86.8% activity) | [7] |
| P. aeruginosa | - (75-86.8% activity) | [7] | |
| B. subtilis | - (77.5-95.1% activity) | [7] | |
| S. aureus | - (77.5-95.1% activity) | [7] | |
| Indolizine-1-carboxylate Mannich base 2c | B. subtilis | - (77.5-95.1% activity) | [7] |
| S. aureus | - (77.5-95.1% activity) | [7] | |
| Indolizine-1-carboxylate Mannich base 2g | B. subtilis | - (77.5-95.1% activity) | [7] |
| S. aureus | - (77.5-95.1% activity) | [7] | |
| Indolizine Derivative XXI | S. aureus | 25 (bacteriostatic) | [8] |
| M. smegmatis | - (inhibition) | [8] | |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | [9] |
| Indole-triazole 3c | B. subtilis | 3.125 | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives, along with key biological assays, are provided below.
Synthesis Protocols
1. Synthesis of Ethyl Indolizine-2-carboxylate
This protocol describes a common method for the synthesis of the foundational ethyl indolizine-2-carboxylate.
-
Materials: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate, Nitrogen gas, Silica gel for column chromatography, Methanol (MeOH), Ethyl acetate (EtOAc).
-
Procedure:
-
To a 25 mL flask, add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol).
-
Stir the reaction mixture at 120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 55 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford pure ethyl indolizine-2-carboxylate.[6]
-
2. Hydrolysis of Ethyl Indolizine-2-carboxylate to this compound
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.[10]
-
Materials: Ethyl indolizine-2-carboxylate, Ethanol, Water, Potassium hydroxide (KOH), 1 M Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add potassium hydroxide (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[10]
-
3. Amidation of this compound
This protocol describes the formation of indolizine-2-carboxamides using a coupling agent.[11]
-
Materials: this compound, desired amine, Propylphosphonic acid anhydride (T3P®), N,N-diisopropylethylamine (DIPEA), Anhydrous chloroform, Saturated aqueous sodium bicarbonate, Dichloromethane or Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of this compound in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to between -20 °C and -10 °C.
-
Slowly add the propylphosphonic acid anhydride (T3P®) solution to the reaction mixture.
-
Following the T3P® addition, add the corresponding amine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[11]
-
Biological Assay Protocols
1. In Vitro COX-2 Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12]
-
Materials: Human recombinant COX-2 enzyme, COX-2 cofactor solution, COX-2 assay buffer, Test compounds, Arachidonic acid (substrate), 96-well plate, Plate reader.
-
Procedure:
-
Pre-incubate the human recombinant COX-2 enzyme, COX-2 cofactor, and COX-2 assay buffer with the test compounds for 10 minutes at 37 °C in a 96-well plate.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an ELISA-based kit or LC-MS/MS.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by testing a range of compound concentrations.
-
2. LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Materials: RAW 264.7 macrophage cells, Cell culture medium, Lipopolysaccharide (LPS), Test compounds, 96-well cell culture plate, ELISA kit for TNF-α.
-
Procedure:
-
Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Remove the medium and add 100 µL of medium containing LPS (e.g., 10-100 ng/mL).
-
Immediately add 100 µL of medium containing the test compound at the desired concentration.
-
Incubate the plate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition compared to cells treated with LPS alone.
-
3. In Vitro Tubulin Polymerization Assay
This assay determines if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[4][13]
-
Materials: Purified tubulin protein, GTP solution, Polymerization buffer, Test compounds, 96-well plate, Spectrophotometer capable of reading absorbance at 340 nm at elevated temperatures.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound or vehicle control to the wells of a 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.
-
Visualizations
Synthetic Workflow for Functionalized this compound Derivatives
Caption: General synthetic route to indolizine-2-carboxamides.
Anticancer Mechanism: Inhibition of EGFR Signaling Pathway
Caption: Inhibition of EGFR signaling by indolizine derivatives.
Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Cytokine Production
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Indolizine-2-carboxylic Acid as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of bioimaging due to their intrinsic fluorescent properties. Their relatively small size, potential for good cell permeability, and tunable photophysical characteristics make them attractive candidates for the development of novel fluorescent probes. This document provides detailed application notes and protocols for the use of indolizine-2-carboxylic acid and its derivatives as fluorescent probes for cellular imaging, with a focus on live-cell staining, cytotoxicity assessment, and potential applications in studying cellular processes like apoptosis and pH sensing.
Data Presentation
Photophysical Properties of Indolizine Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 2-aryl-5-carbonyl indolizine derivatives | 256–460 | 485–548 | 0.04–0.39 | - | Methanol, DMSO | [1] |
| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | - | - | 0.55 | - | Chloroform:Acetonitrile (1:1) | [2] |
| 2-oxo-pyrano[2,3-b]indolizine derivative (2g) | - | - | 0.92 | - | Dichloromethane | [3] |
| Indole-4-carboxylic acid derivative (4) | - | - | 0.53 ± 0.01 | 2780 ± 110 | - | [4] |
| N,N-dimethylamino-substituted indolizine | 388 | 462-580 | - | - | Methanol | [5] |
| Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate | 375-400 | - | - | - | Dichloromethane | [6] |
Cytotoxicity of Indolizine Derivatives
Evaluating the cytotoxicity of a fluorescent probe is crucial for live-cell imaging applications. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various indolizine derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| Indolizine derivative C3 | HepG2 | - | 24 | MTT | [7] |
| Indolizine derivative C3 | A549 | - | 24 | MTT | [7] |
| Indolizine derivative C3 | HeLa | - | 24 | MTT | [7] |
| Indolizine derivatives (5a, 5d, 5g, 5j) | HepG2 | 0.39, 0.48, 0.29, 0.20 (µg/mL) | - | MTT | [8] |
| Indolin-2-one derivative (9) | HepG2 | 2.53 | - | MTT | [9] |
| Indolin-2-one derivative (9) | MCF-7 | 7.54 | - | MTT | [9] |
| Indolin-2-one derivative (20) | HepG2 | 3.08 | - | MTT | [9] |
| Indolin-2-one derivative (20) | MCF-7 | 5.28 | - | MTT | [9] |
Experimental Protocols
Protocol 1: General Live-Cell Staining
This protocol provides a general guideline for staining live cells with a fluorescent carboxylic acid probe like this compound. Optimization of probe concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working solution of the fluorescent probe to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe and reduce background fluorescence.[10]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the indolizine fluorophore. Acquire images promptly to minimize phototoxicity.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HepG2)[7]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Visualizations
Experimental Workflow for Live-Cell Imaging
Potential Application in Apoptosis Signaling Pathway
Indolizine derivatives have been shown to induce apoptosis in cancer cells.[7] Fluorescent probes can be utilized to visualize key events in the apoptotic cascade. While this compound's specific role in this context is yet to be fully elucidated, its potential to monitor changes in the cellular environment during apoptosis makes it a candidate for such studies. The following diagram illustrates a simplified apoptosis pathway that could be investigated.
Potential use of this compound in this pathway: Changes in mitochondrial membrane potential, a key event in apoptosis, can be monitored by fluorescent probes.[5] The fluorescence of certain probes is sensitive to the membrane potential, and a decrease in fluorescence can indicate mitochondrial depolarization. Furthermore, pH changes within organelles like lysosomes during apoptosis can also be tracked using pH-sensitive fluorescent probes.[8]
Application as a pH Sensor
The fluorescence of some indolizine derivatives is sensitive to pH, making them potential probes for measuring pH in cellular compartments like lysosomes.[5] The carboxylic acid moiety of this compound could potentially serve as a protonation site, leading to changes in its photophysical properties in response to pH variations.
Conclusion
This compound and its derivatives represent a promising class of fluorescent probes for bioimaging. Their tunable photophysical properties and potential for targeted delivery offer a versatile platform for studying cellular structure and function. The provided protocols serve as a starting point for researchers to explore the applications of these compounds in their specific areas of interest. Further characterization of the photophysical properties and biological interactions of this compound will undoubtedly expand its utility in the field of drug discovery and biomedical research.
References
- 1. Development of a fluorescence-based cellular apoptosis reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A ratiometric pH probe for unveiling lysosome–lipid droplet interactions and differentiating cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Versatile Role of Indolizine-2-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indolizine-2-carboxylic acid and its derivatives are pivotal building blocks in the landscape of organic synthesis, offering a versatile scaffold for the construction of a wide array of biologically active molecules and functional materials. The unique electronic properties of the indolizine nucleus, a nitrogen-containing heterocyclic system, make it a privileged structure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, supported by quantitative data and visual workflows to aid in research and development.
Application Notes
The indolizine core is structurally related to indole and is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] this compound serves as a crucial intermediate, enabling the introduction of diverse functional groups at the 2-position, significantly influencing the pharmacological profile of the resulting molecules.
One of the most common applications of this compound is in the synthesis of indolizine-2-carboxamides .[5][6] The amide bond is a fundamental linkage in many pharmaceuticals, and its incorporation into the indolizine scaffold has led to the discovery of potent enzyme inhibitors and other therapeutic agents. Modern coupling reagents, such as propylphosphonic acid anhydride (T3P®), facilitate efficient amide bond formation under mild conditions with high yields.[5][6][7]
Furthermore, this compound is readily prepared from its corresponding ester, ethyl indolizine-2-carboxylate, through saponification .[8] This hydrolysis step is a gateway to a multitude of derivatizations. The parent ester itself is a versatile starting material that can be functionalized at various positions of the indolizine ring. For instance, halogenation of the indolizine core, followed by palladium-catalyzed cross-coupling reactions, opens avenues for the introduction of aryl, alkynyl, and amino moieties, thus enabling the creation of diverse chemical libraries for drug discovery.[8]
The indolizine skeleton can also be constructed through 1,3-dipolar cycloaddition reactions between pyridinium ylides and various dipolarophiles, which is a powerful method for accessing substituted indolizines.[9][10][11]
Data Presentation
Table 1: Synthesis of this compound via Hydrolysis
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Ethyl indolizine-2-carboxylate | KOH, Ethanol/Water, Reflux, 2-4 h | This compound | >90% | [8] |
Table 2: Synthesis of Indolizine-2-carboxamides using T3P®
| Amine/Hydrazine | Product | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | Indolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 75 | [6] |
| Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 68 | [6] |
| 2-Hydrazinopyridine | N'-(pyridin-2-yl)indolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux | 55 | [6] |
| Aniline | N-phenylindolizine-2-carboxamide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 62 | [6] |
| 4-Fluoroaniline | N-(4-fluorophenyl)indolizine-2-carboxamide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 71 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Indolizine-2-carboxylate
This protocol details the saponification of ethyl indolizine-2-carboxylate to yield this compound.[8]
Materials:
-
Ethyl indolizine-2-carboxylate (1.0 mmol)
-
Potassium hydroxide (KOH) (5.0 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl indolizine-2-carboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl, which will result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for the Synthesis of Indolizine-2-carboxamides using T3P®
This protocol provides a general method for the amide coupling of this compound with various amines using T3P®.[5][6]
Materials:
-
This compound (1.0 mmol)
-
Amine or hydrazine derivative (1.2 mmol)
-
Propylphosphonic acid anhydride (T3P®) (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane or ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous chloroform, add DIPEA.
-
Cool the resulting mixture to a temperature between -20 °C and -10 °C.
-
Slowly add the T3P® solution to the reaction mixture.
-
After the addition of T3P®, add the corresponding amine or hydrazine derivative.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive amines, refluxing the reaction mixture may be necessary.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.
Visualizations
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Functionalized Indolizines from Ethyl Indolizine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, is a significant scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl indolizine-2-carboxylate serves as a versatile and readily available starting material for the synthesis of a wide array of functionalized indolizines.[4] This document provides detailed protocols for key synthetic transformations starting from ethyl indolizine-2-carboxylate, enabling the generation of diverse compound libraries for drug discovery and development programs.[1]
The strategic functionalization of the indolizine core typically begins with the manipulation of the ethyl ester group at the 2-position.[1][4] Common initial steps include hydrolysis to the corresponding carboxylic acid, which is a versatile intermediate for further modifications like amidation.[1] To introduce substituents at other positions of the indolizine ring, such as C1 or C3, halogenation followed by transition-metal-catalyzed cross-coupling reactions is a widely employed strategy.[1][4]
General Synthetic Workflow
The functionalization of ethyl indolizine-2-carboxylate follows a multi-step synthetic sequence. The primary transformations involve hydrolysis of the ester, conversion of the resulting carboxylic acid to amides, and halogenation of the indolizine core to prepare for subsequent cross-coupling reactions. This workflow allows for the systematic diversification of the indolizine scaffold at various positions.
Caption: General workflow for the functionalization of ethyl indolizine-2-carboxylate.
Key Reaction Pathways
The primary routes for diversification of the ethyl indolizine-2-carboxylate scaffold involve a series of well-established organic reactions. These pathways facilitate the introduction of a variety of functional groups, which is crucial for developing structure-activity relationships (SAR) in drug discovery.
Caption: Key reaction pathways for synthesizing functionalized indolizines.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Indolizine-2-carboxylate
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for many subsequent derivatizations.[1]
Materials:
-
Ethyl indolizine-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).[1]
-
Add potassium hydroxide (5.0 mmol) to the solution.[1]
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, remove the ethanol under reduced pressure.[1]
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted starting material.[1]
-
Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.[1]
-
Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield this compound.[1]
Protocol 2: Amidation of this compound
This protocol describes the conversion of this compound to various amides using propylphosphonic anhydride (T3P®) as a coupling agent.[1][5]
Materials:
-
This compound
-
Propylphosphonic anhydride (T3P®)
-
Desired amine or hydrazine derivative
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous chloroform or other suitable anhydrous solvent
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous chloroform.[5]
-
Add N,N-diisopropylethylamine (DIPEA) to the stirred solution.[5]
-
Cool the mixture to a temperature between -20 °C and -10 °C.[5]
-
Slowly add the T3P® solution to the reaction mixture, followed by the addition of the corresponding amine or hydrazine derivative.[5]
-
Allow the reaction to proceed, monitoring completion by TLC.[6]
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[5]
Protocol 3: Halogenation of Ethyl Indolizine-2-carboxylate
To facilitate cross-coupling reactions, the indolizine core is first halogenated, typically via bromination at the 3-position.[1]
Materials:
-
Ethyl indolizine-2-carboxylate
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.[1]
-
Add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture.[1]
-
Stir the mixture for 1-2 hours, during which a precipitate may form. Monitor the reaction's progress by TLC.[1]
-
Upon completion, pour the mixture into ice-water (50 mL).[1]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[1]
-
Dry the solid under vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[1]
Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions
The 3-bromoindolizine intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl (Suzuki), alkynyl (Sonogashira), and amino (Buchwald-Hartwig) functionalities.[1]
A. Suzuki-Miyaura Coupling (for 3-Aryl Indolizines)
-
Procedure: A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol) in a solvent mixture (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC. Standard aqueous workup and purification by column chromatography yield the 3-arylated product.
B. Sonogashira Coupling (for 3-Alkynyl Indolizines)
-
Procedure: To a solution of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol) and a terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), copper(I) iodide (0.06 mmol), and triethylamine (3.0 mmol).[1] The mixture is degassed and stirred at 60-70 °C for 6-12 hours under an argon atmosphere.[1] After cooling, the solvent is removed, and the residue is worked up with ethyl acetate and washed with saturated aqueous ammonium chloride and brine, followed by purification.[1]
C. Buchwald-Hartwig Amination (for 3-Amino Indolizines)
-
Procedure: A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (10 mL) is degassed with argon.[1] The reaction is heated to 100-110 °C and stirred for 12-24 hours under an argon atmosphere.[1] After cooling, the mixture is diluted with ethyl acetate, filtered through Celite, and subjected to an aqueous workup and purification.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations.
Table 1: Hydrolysis of Ethyl Indolizine-2-carboxylate
| Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield |
|---|
| Ethyl Indolizine-2-carboxylate | KOH | EtOH/H₂O | Reflux | 2-4 | High |
Table 2: Amidation of this compound
| Substrate | Coupling Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield |
|---|
| this compound | T3P® | DIPEA | Chloroform | -20 to -10 °C, then RT | Varies | Good to Excellent |
Table 3: Bromination of Ethyl Indolizine-2-carboxylate
| Reagent | Brominating Agent | Solvent | Temperature | Time (h) | Typical Yield |
|---|
| Ethyl Indolizine-2-carboxylate | Br₂ | Acetic Acid | Room Temp | 1-2 | High |
Table 4: Palladium-Catalyzed Cross-Coupling of Ethyl 3-bromoindolizine-2-carboxylate
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Varies |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60-70 | 6-12 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100-110 | 12-24 |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of a wide variety of functionalized indolizine derivatives from ethyl indolizine-2-carboxylate.[1] These methods are scalable and tolerant of a range of functional groups, making them highly valuable for generating compound libraries for screening in drug discovery programs.[1] The versatility of the indolizine core, combined with modern synthetic methodologies, opens up promising avenues for the development of new therapeutic agents.[1]
References
Application Notes and Protocols: Indolizine-2-Carboxylic Acid Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Indolizine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, derivatives of indolizine-2-carboxylic acid are gaining attention for their potential as anticancer agents. Their planar structure allows for interaction with various biological targets, including enzymes and DNA, leading to cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4] This document provides a comprehensive overview of the application of these derivatives in anticancer drug discovery, including quantitative data on their activity, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity of Indolizine Derivatives
The anticancer potential of this compound and related derivatives has been evaluated against numerous human cancer cell lines. The following table summarizes the in vitro activity of selected compounds, highlighting their potency and, in some cases, their selectivity for cancer cells over normal cells.
| Compound ID | Cancer Cell Line | IC50 (µM) or Growth Inhibition (%) | Reference |
| 8e | CAL-27 (Oral) | 0.047 | [5] |
| BT-20 (Breast) | 0.117 | [5] | |
| HGC-27 (Gastric) | 0.086 | [5] | |
| OHMF (Normal Fibroblasts) | >50 | [5] | |
| 8h | CAL-27 (Oral) | 0.052 | [5] |
| BT-20 (Breast) | 0.098 | [5] | |
| HGC-27 (Gastric) | 0.073 | [5] | |
| OHMF (Normal Fibroblasts) | >50 | [5] | |
| 5j | Hep-G2 (Hepatocellular Carcinoma) | 0.20 µg/mL | [6] |
| 5c | HOP-62 (Non-Small Cell Lung) | 34% Growth Inhibition at 10 µM | [1][7] |
| SNB-75 (Glioblastoma) | 15% Growth Inhibition at 10 µM | [1][7] | |
| 6c | SNB-75 (Glioblastoma) | 14% Growth Inhibition at 10 µM | [7] |
| 7g | HOP-62 (Non-Small Cell Lung) | 15% Growth Inhibition at 10 µM | [1][7] |
| 4f | Colorectal Cancer Cell Lines | Active at non-cytotoxic concentrations for normal fibroblasts | [8] |
| C3 | HepG2 (Hepatocellular Carcinoma, p53-wild type) | Potent inhibition | [9][10] |
| 9b | T47D (Breast Cancer) | EC50 = 0.1 µM (caspase activation) | [11] |
| T47D (Breast Cancer) | GI50 = 0.9 µM | [11] | |
| 6o | HepG-2, HCT-116, MCF-7 | IC50 = 6.02 - 13.87 µM | [12] |
| EGFR Kinase | IC50 = 62 nM | [12] | |
| 6d | HepG-2, HCT-116, MCF-7 | IC50 = 6.02 - 13.87 µM | [12] |
| 6m | HepG-2, HCT-116, MCF-7 | IC50 = 11.97 - 28.37 µM | [12] |
Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by disrupting key cellular processes essential for cancer cell proliferation and survival.
Tubulin Polymerization Inhibition and Cell Cycle Arrest
A prominent mechanism of action for several potent indolizine derivatives is the inhibition of tubulin polymerization.[2][5][7] By binding to the colchicine-binding site of β-tubulin, these compounds prevent the formation of microtubules, which are critical for mitotic spindle assembly.[5][7] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[5][8]
Caption: Inhibition of tubulin polymerization by indolizine derivatives leading to G2/M cell cycle arrest and apoptosis.
Induction of Apoptosis via the p53-Mitochondrial Pathway
Certain indolizine derivatives have been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[9][10] This involves increasing the expression and nuclear accumulation of p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death.[9][10]
Caption: The p53-mediated mitochondrial pathway of apoptosis induced by indolizine derivatives.
Modulation of Other Signaling Pathways
Indolizine derivatives have also been reported to modulate other critical signaling pathways in cancer cells:
-
EGFR Kinase Inhibition: Some derivatives exhibit significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[4][6]
-
β-catenin Inhibition: Certain scaffolds can inhibit β-catenin activity, a component of the Wnt signaling pathway often dysregulated in cancer.[13]
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway can be modulated by indolizine compounds.[3]
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The most common method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium N-ylide and an electron-deficient alkyne, such as ethyl propiolate.[7]
Caption: General workflow for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.
Protocol: 1,3-Dipolar Cycloaddition
-
Pyridinium Salt Formation:
-
Dissolve the appropriately substituted pyridine (1.0 eq.) and the desired α-halo ketone or ester (1.1 eq.) in a suitable solvent (e.g., acetone, acetonitrile).
-
Stir the mixture at room temperature or under reflux for 2-24 hours until the reaction is complete (monitored by TLC).
-
Collect the resulting pyridinium salt precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Cycloaddition Reaction:
-
Suspend the pyridinium salt (1.0 eq.) and an electron-deficient alkyne like ethyl propiolate (1.2 eq.) in a polar aprotic solvent (e.g., DMF, CH2Cl2).
-
Add a base (e.g., K2CO3, Et3N) (2.0-3.0 eq.) portion-wise to the mixture at 0 °C or room temperature to generate the pyridinium ylide in situ.
-
Stir the reaction mixture at room temperature or gentle heat for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure indolizine derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H, ¹³C), HRMS, and FT-IR.[7]
-
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indolizine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[8]
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 60-70% confluency.
-
Treat the cells with the indolizine derivative at its IC50 or other relevant concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to be synthesized through robust chemical methods and their diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, make them attractive candidates for further investigation. The provided protocols offer a foundational framework for researchers to explore the synthesis and biological evaluation of new analogues in this class, with the ultimate goal of identifying lead compounds for future preclinical and clinical development in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indolizine-2-carboxylic Acid as a Versatile Intermediate for Novel HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of indolizine-2-carboxylic acid as a key intermediate in the development of novel Human Immunodeficiency Virus (HIV) protease inhibitors. The indolizine scaffold presents a promising heterocyclic core for designing peptidomimetic inhibitors that can effectively target the HIV protease enzyme, a critical component in the viral life cycle.
Introduction
HIV protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion by cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy. The development of potent and specific HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).
Indolizine-based compounds have emerged as a class of molecules with diverse biological activities. The rigid structure of the indolizine nucleus is well-suited to fit into the hydrophobic pockets of the HIV protease active site. This compound serves as a versatile starting material for the synthesis of a library of derivatives, particularly indolizine-2-carboxamides, which can be explored as potential HIV protease inhibitors.
Synthesis of this compound and its Amide Derivatives
The synthesis of this compound can be efficiently achieved through a two-step process involving a Baylis-Hillman reaction followed by a cyclization and saponification. The resulting carboxylic acid can then be coupled with a variety of amines to generate a diverse library of indolizine-2-carboxamides.
Experimental Protocol 1: Synthesis of Ethyl Indolizine-2-carboxylate
This protocol outlines the synthesis of the ester precursor to this compound.
Materials:
-
Pyridine-2-carbaldehyde
-
Methyl acrylate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Acetic anhydride
-
Standard laboratory glassware
-
Solvents (e.g., dichloromethane, ethanol)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Baylis-Hillman Reaction: To a solution of pyridine-2-carbaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent, add DABCO (0.1 eq) at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the Baylis-Hillman adduct.
-
Cyclization: Reflux the purified adduct in acetic anhydride.
-
After cooling, carefully add the mixture to ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield ethyl indolizine-2-carboxylate.
Experimental Protocol 2: Synthesis of this compound
Materials:
-
Ethyl indolizine-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Saponification: Dissolve ethyl indolizine-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.0 eq).
-
Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Experimental Protocol 3: Synthesis of N-Substituted Indolizine-2-carboxamides
This protocol describes the coupling of this compound with a representative amine using a coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic acid anhydride (T3P®)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
N,N-diisopropylethylamine (DIPEA) (if using T3P®)
Procedure (using CDI):
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add CDI (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted indolizine-2-carboxamide.
Caption: Synthetic workflow for indolizine-2-carboxamides.
HIV Protease Inhibition
The active site of HIV protease is a C2-symmetric pocket, and many successful inhibitors are peptidomimetics that mimic the natural substrate of the enzyme. Indolizine-2-carboxamides can be designed to present appropriate functional groups that interact with the key amino acid residues in the active site, thereby inhibiting the enzymatic activity.
Caption: HIV protease inhibition mechanism.
Experimental Protocol 4: Fluorometric HIV-1 Protease Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized indolizine-2-carboxamides against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a FRET-based peptide)
-
Assay buffer
-
Synthesized indolizine-2-carboxamide compounds
-
Known HIV protease inhibitor (e.g., Ritonavir) as a positive control
-
DMSO for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions.
-
Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations.
-
Assay Setup: Add a small volume (e.g., 2 µL) of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Add the diluted HIV-1 protease solution to each well, except for the substrate control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for HIV protease inhibition assay.
Data Presentation
Table 1: Example Data for HIV-1 Protease Inhibition by Indolizine-2-carboxamides (Hypothetical)
| Compound ID | R-group on Amide | IC50 (µM) | Ki (µM) |
| IZN-001 | Benzyl | 15.2 | 7.8 |
| IZN-002 | 4-Fluorobenzyl | 8.5 | 4.1 |
| IZN-003 | 2-(Phenyl)ethyl | 22.1 | 11.5 |
| Ritonavir | - | 0.003 | 0.0015 |
This data is for illustrative purposes only.
Table 2: Example Data for Cytotoxicity and Selectivity Index (Hypothetical)
| Compound ID | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/IC50) |
| IZN-001 | >100 | >6.6 |
| IZN-002 | >100 | >11.8 |
| IZN-003 | 85.4 | 3.9 |
| Ritonavir | 12.5 | 4167 |
This data is for illustrative purposes only.
For reference, the following table summarizes the reported biological activity of some indolizine derivatives against another HIV target, the VIF-ElonginC interaction.
Table 3: Biological Activity of Indolizine Derivatives as HIV-1 VIF-ElonginC Interaction Inhibitors
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | 36.1 | >500 | >13.8 |
| 2a | 20.5 | 154.2 | 7.5 |
| 2g | 11.0 | >500 | >45.5 |
| 3a | 22.3 | >500 | >22.4 |
| 4p | 20.5 | 349.9 | 17.1 |
| 4q | 20.5 | 99.4 | 4.8 |
Data sourced from "Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors".
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds with the potential to act as HIV protease inhibitors. The synthetic routes are well-established and allow for the creation of a diverse library of indolizine-2-carboxamides. The protocols provided herein offer a solid foundation for the synthesis and subsequent biological evaluation of these compounds. Further research, including extensive in vitro testing and structure-activity relationship studies, is warranted to fully explore the potential of this promising class of molecules in the ongoing search for new and effective antiretroviral agents.
Application of Indolizine-2-carboxylic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine-2-carboxylic acid is a heterocyclic compound that has emerged as a versatile building block in the synthesis of functional organic materials. Its rigid, planar structure and electron-rich nature make it an attractive scaffold for creating novel materials with tailored optoelectronic properties. While direct applications of this compound in materials science are not extensively documented, its role as a key precursor in the development of materials for organic electronics and solar energy conversion is well-established. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in these fields.
Application in Organic Electronics: π-Expanded Indoloindolizines for Organic Field-Effect Transistors (OFETs)
This compound is a crucial starting material for the synthesis of π-expanded indoloindolizines, a new class of polycyclic aromatic compounds with promising applications in organic electronics. These materials exhibit tunable electronic properties and enhanced stability, making them suitable as active components in Organic Field-Effect Transistors (OFETs).[1][2][3][4][5]
Logical Relationship: From Precursor to Device
The following diagram illustrates the progression from the indolizine precursor to the final OFET device, highlighting the key stages of material synthesis and device fabrication.
Caption: Workflow from indolizine precursor to OFET device.
Quantitative Data: OFET Performance of Indoloindolizine Derivatives
The performance of OFETs fabricated using various indoloindolizine derivatives showcases their potential as ambipolar semiconductors. The charge carrier mobilities for holes (μh) and electrons (μe) are key performance indicators.
| Compound | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |
| I6 | 0.02 | 0.01 | [4] |
| I8a | 0.04 | 0.03 | [4] |
| I9 | 0.01 | 0.005 | [4] |
Experimental Protocols
This protocol describes a general method for the synthesis of indoloindolizine derivatives, which can be adapted from the supplementary information of related studies.[1][3]
Materials:
-
Appropriately substituted indolizine precursor
-
Aryl or heteroaryl coupling partner (e.g., boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware and purification equipment (chromatography column, recrystallization apparatus)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the indolizine precursor (1.0 eq) in the anhydrous solvent.
-
Add the aryl or heteroaryl coupling partner (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure indoloindolizine derivative.
This protocol outlines the fabrication of bottom-gate, top-contact OFETs and their characterization.[1][4]
Materials:
-
Highly doped Si wafers with a SiO₂ dielectric layer
-
Pentafluorobenzenethiol (PFBT) for surface modification
-
Gold (Au) for source and drain electrodes
-
Purified indoloindolizine derivative
-
High-purity organic solvent for solution deposition (e.g., chloroform, chlorobenzene)
-
Semiconductor parameter analyzer
-
Glovebox or inert atmosphere environment
Procedure:
-
Substrate Cleaning and Preparation:
-
Clean the Si/SiO₂ substrates by sonication in a sequence of deionized water, acetone, and isopropanol.
-
Dry the substrates under a stream of nitrogen.
-
Treat the SiO₂ surface with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
Modify the SiO₂ surface by immersing the substrates in a dilute solution of PFBT in isopropanol to form a self-assembled monolayer.
-
-
Active Layer Deposition:
-
Inside a glovebox, prepare a dilute solution of the indoloindolizine derivative in a high-purity organic solvent.
-
Deposit the active layer onto the prepared substrates using a solution-based technique such as drop-casting or spin-coating.
-
Anneal the films at an optimized temperature to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFETs (output and transfer curves) in an inert atmosphere using a semiconductor parameter analyzer.
-
Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the measured characteristics.
-
Application in Solar Energy: Indolizine-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound are utilized as potent electron donors in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs).[6][7][8] The strong electron-donating ability of the indolizine moiety contributes to efficient light harvesting and charge separation in the solar cell.[8]
Signaling Pathway: Electron Transfer in a DSSC
The following diagram illustrates the key electron transfer processes occurring in a DSSC upon photoexcitation of the indolizine-based dye.
Caption: Electron transfer pathway in an indolizine-based DSSC.
Quantitative Data: Performance of DSSCs with Indolizine-Based Dyes
The performance of DSSCs is evaluated based on several parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
| Dye | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ND1 | 541 ± 9 | 14.5 ± 0.6 | 67 ± 0 | 5.3 ± 0.1 | [9] |
| ND2 | 477 ± 3 | 11.7 ± 0.3 | 69 ± 0 | 3.7 ± 0.1 | [9] |
| AS1 | - | - | - | 5.49 | [10] |
| AS2 | - | - | - | 6.34 | [10] |
| AS3 | - | - | - | 6.16 | [10] |
| AS4 | - | - | - | 5.57 | [10] |
Note: Direct comparison between different studies may be challenging due to variations in experimental conditions.
Experimental Protocols
This protocol provides a general procedure for synthesizing a Donor-π-Acceptor (D-π-A) dye where the indolizine moiety acts as the donor.
Materials:
-
Indolizine-aldehyde derivative (Donor)
-
π-conjugated bridge with an active methylene group
-
Cyanoacetic acid or rhodanine-3-acetic acid (Acceptor)
-
Piperidine or other basic catalyst
-
Anhydrous solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the indolizine-aldehyde derivative (1.0 eq) and the π-conjugated bridge component (1.0 eq) in the anhydrous solvent.
-
Add the acceptor molecule (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude dye by column chromatography on silica gel to yield the final D-π-A dye.
This protocol describes the assembly and characterization of a DSSC.
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste
-
Indolizine-based dye solution
-
Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)
-
Platinum-coated counter electrode
-
Iodide/triiodide-based electrolyte
-
Solar simulator
-
Potentiostat/galvanostat
Procedure:
-
Photoanode Preparation:
-
Deposit a mesoporous TiO₂ film on the FTO glass substrate using screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the indolizine-based dye and a co-adsorbent in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for several hours.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin polymer sealant.
-
Introduce the iodide/triiodide electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode, which are then sealed.
-
-
Photovoltaic Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.
-
Determine the Voc, Jsc, FF, and PCE from the I-V curve.
-
Measure the Incident Photon-to-Current Conversion Efficiency (IPCE) spectrum to evaluate the cell's performance at different wavelengths.
-
Other Potential Applications in Materials Science
While less explored, the unique structure of this compound suggests potential for its application in other areas of materials science:
-
Sensor Technology: The nitrogen atom in the indolizine ring and the carboxylic acid group can act as binding sites for metal ions or other analytes. Functionalized this compound derivatives could be developed as fluorescent or colorimetric sensors.
-
Functional Polymers: The carboxylic acid group can be used as a functional handle for polymerization or for grafting onto existing polymer chains. This could lead to the development of polymers with interesting optical or electronic properties. However, specific examples of polymers derived directly from this compound are not prevalent in the current literature.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and the nitrogen atom of the indolizine ring could potentially coordinate to metal centers, forming coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, and separation. This remains a largely unexplored area for this specific ligand.
Further research is needed to fully realize the potential of this compound and its derivatives in these and other areas of materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells [infoscience.epfl.ch]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Effect of Position of Donor Units and Alkyl Groups on Dye-Sensitized Solar Cell Device Performance: Indoline–Aniline Donor-Based Visible Light Active Unsymmetrical Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Indolizine-2-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Indolizine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The three primary purification techniques for this compound are precipitation/recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material.
Q2: What are the likely impurities in my crude this compound sample?
A2: If the acid was synthesized via hydrolysis of ethyl indolizine-2-carboxylate, the most common impurity is the unreacted starting material (the ethyl ester).[1] Other potential impurities include byproducts from the synthesis of the indolizine core and any degradation products.
Q3: My purified this compound is a solid. How can I assess its purity?
A3: The purity of solid this compound can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, and melting point determination, where a sharp melting range close to the literature value indicates high purity.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective technique for purifying polar compounds like carboxylic acids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated state.
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Precipitation/Recrystallization
Symptoms:
-
You obtain a significantly lower mass of purified product than expected after precipitating the acid from an aqueous solution or after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | The pH of the solution may not be optimal for complete precipitation. Ensure the pH is adjusted to be sufficiently acidic (typically pH 3-4) to fully protonate the carboxylate.[1] Use a pH meter for accurate measurement. |
| Product Solubility | The product may have some solubility in the wash solvent. Always use ice-cold solvents (e.g., cold deionized water) for washing the filtered solid to minimize product loss.[1] Use a minimal amount of solvent necessary to wash away impurities. |
| Premature Crystallization | During recrystallization, if the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. |
| Incorrect Solvent Choice | The chosen recrystallization solvent may be too good a solvent, even at low temperatures. If recovery is consistently low, experiment with different solvent systems, including mixed-solvent systems. Good solvents for recrystallizing carboxylic acids often include ethanol, methanol, or water. |
Issue 2: Compound Streaking or Decomposing on Silica Gel Column
Symptoms:
-
During column chromatography, the product appears as a long streak rather than a tight band on the TLC plate.
-
The collected fractions show signs of decomposition (e.g., discoloration, multiple new spots on TLC).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can cause sensitive compounds like some indolizine derivatives to streak or decompose.[2] |
| Solution 1: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica surface and leading to better peak shape. | |
| Solution 2: Use deactivated silica gel. You can deactivate silica by adding a small percentage of water or by pre-treating the column with a solvent system containing a small amount of a base like triethylamine, followed by re-equilibration with your neutral or acidic eluent. However, for an acidic compound, adding acid to the eluent is the more common approach. | |
| Compound Overload | Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Incorrect Eluent Polarity | If the eluent is too polar, the compound will move too quickly (high Rf) with little separation. If it's not polar enough, it may stick to the column or move very slowly (low Rf), leading to band broadening. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate using the intended eluent system. |
Data Presentation
The following table provides representative data for the purification of this compound obtained from the hydrolysis of its ethyl ester. Note that actual yields and purity will vary based on the scale of the reaction and the purity of the crude material.
| Purification Method | Starting Material | Typical Recovery/Yield | Final Purity (by HPLC) | Notes |
| Precipitation | Crude acid from hydrolysis | 85-95% | >95% | Purity is highly dependent on the efficiency of the initial wash to remove the unreacted ester.[1] |
| Recrystallization | Solid, >90% pure | 70-90% | >98% | Assumes a suitable solvent (e.g., ethanol/water) is used. |
| Column Chromatography | Oily or highly impure solid | 60-85% | >99% | Yield can be lower due to losses on the column. Eluent modification with acetic acid is often necessary. |
Experimental Protocols
Protocol 1: Purification by Precipitation (from Hydrolysis Reaction)
This protocol assumes the starting point is the aqueous solution remaining after the hydrolysis of ethyl indolizine-2-carboxylate with a base like KOH and subsequent removal of organic solvents.[1]
-
Preparation: Take the aqueous solution containing the potassium salt of this compound.
-
Wash: Wash the aqueous solution with diethyl ether (2 x 15 mL) in a separatory funnel to remove any remaining unreacted ethyl indolizine-2-carboxylate.[1] Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the solution reaches a pH of 3-4.[1]
-
Precipitation: A solid precipitate of this compound should form. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.[1]
-
Drying: Dry the purified solid under vacuum to yield the final product.[1]
Protocol 2: Purification by Column Chromatography
This protocol is for purifying crude this compound that contains impurities of similar solubility but different polarity.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Run a TLC plate using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add one drop of acetic acid to the TLC jar. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3. A common starting point is 7:3 hexanes:ethyl acetate + 0.5% acetic acid.
-
Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent system. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will typically be removed under high vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Synthesis of Indolizine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of Indolizine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of an indolizine-2-carboxylate ester, commonly ethyl indolizine-2-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid. The two primary methods for the synthesis of the indolizine ester precursor are the Tschitschibabin reaction and 1,3-dipolar cycloaddition.
Q2: My overall yield is low. What are the potential causes?
A2: Low overall yield can stem from issues in either the ester synthesis or the hydrolysis step. In the Tschitschibabin reaction, side reactions such as dimerization of the pyridine starting material or ring-opening of the intermediate ylide can occur.[1][2] For the 1,3-dipolar cycloaddition, the stability of the pyridinium ylide and the potential for competing side reactions are critical factors. In the hydrolysis step, incomplete reaction is a common cause of low yield, leaving unreacted ester in your product mixture.[3] Additionally, degradation of the final product through decarboxylation, especially at elevated temperatures, can reduce the isolated yield.
Q3: I am observing multiple spots on my TLC plate after the synthesis of the indolizine ester. What could these be?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired indolizine-2-carboxylate ester, these could be unreacted starting materials, or side products specific to the synthetic route used. In the Tschitschibabin reaction, these may include dimeric pyridine species.[1] In a 1,3-dipolar cycloaddition, the formation of a regioisomer is a possibility that can lead to an additional spot.
Q4: How can I purify the final this compound?
A4: Purification of the final product is crucial to remove any unreacted starting materials, side products, or residual reagents. Common purification techniques include recrystallization and column chromatography. A phased crystallization approach, where the pH of a solution of the crude product is carefully adjusted to selectively precipitate impurities before isolating the desired carboxylic acid at its isoelectric point, can be effective.[4] For more challenging separations, silica gel column chromatography using a suitable solvent system can be employed.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its ester precursor.
Side Product Formation in Indolizine-2-carboxylate Ester Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low yield and presence of a dimeric byproduct in Tschitschibabin reaction. | High reaction temperatures and prolonged reaction times can favor the dimerization of the pyridine starting material.[1] | Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature can help minimize dimerization. Consider using a higher pressure of an inert gas if the reaction is conducted at elevated temperatures to suppress side reactions.[1] |
| Formation of a regioisomer in 1,3-dipolar cycloaddition. | The regioselectivity of 1,3-dipolar cycloadditions is influenced by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. The formation of an alternative regioisomer, such as an indolizine-3-carboxylate, can occur.[7] | The choice of catalyst can influence regioselectivity. For example, in some systems, switching between different metal catalysts can favor the formation of one regioisomer over another.[7] Careful selection of electron-withdrawing groups on the dipolarophile can also enhance regioselectivity. |
| Low yield due to unstable pyridinium ylide intermediate. | The pyridinium ylide intermediate in both the Tschitschibabin reaction and 1,3-dipolar cycloaddition can be unstable and undergo undesired reactions, such as ring-opening, especially in the presence of certain solvents.[2] | Use anhydrous solvents and an inert atmosphere to prevent hydrolysis and other side reactions of the ylide. The choice of base for ylide generation is also critical; a non-nucleophilic base is often preferred. |
Issues During Hydrolysis of Indolizine-2-carboxylate Ester
| Problem | Potential Cause | Suggested Solution |
| Incomplete hydrolysis, presence of starting ester in the final product. | Insufficient reaction time, inadequate amount of base, or too low a reaction temperature can lead to incomplete saponification of the ester.[3] | Increase the reaction time and/or the reaction temperature. Ensure that a sufficient molar excess of the base (e.g., KOH or NaOH) is used. Monitor the reaction progress by TLC until the starting ester spot is no longer visible.[8] |
| Product degradation during workup. | This compound can undergo decarboxylation (loss of CO2) at high temperatures, leading to the formation of indolizine. | Avoid excessive heating during the workup and purification steps. If purification by recrystallization is performed, use the minimum amount of hot solvent necessary for dissolution and cool the solution promptly. |
| Difficulty in isolating the product after acidification. | The product may be partially soluble in the aqueous acidic solution, especially if a large volume of water is used. | After acidification, if precipitation is incomplete, extract the aqueous layer with a suitable organic solvent such as ethyl acetate to recover the dissolved product.[8] |
Experimental Protocols
Synthesis of Ethyl Indolizine-2-carboxylate via 1,3-Dipolar Cycloaddition
This protocol is a general representation and may require optimization.
-
Ylide Formation: To a solution of the appropriate pyridine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., acetone), add the corresponding phenacyl bromide (1.0 eq). Stir the mixture at room temperature to facilitate the formation of the pyridinium salt.
-
Cycloaddition: To the pyridinium salt suspension, add ethyl propiolate (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Hydrolysis of Ethyl Indolizine-2-carboxylate
-
Reaction Setup: Dissolve ethyl indolizine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add a solution of potassium hydroxide (5.0 eq) to the reaction mixture. Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with 1 M hydrochloric acid to a pH of 3-4, which will cause the this compound to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8] Further purification can be achieved by recrystallization.[6]
Visualizations
Reaction Pathway: 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of ethyl indolizine-2-carboxylate via 1,3-dipolar cycloaddition.
Troubleshooting Logic for Low Product Yield
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Indolizine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indolizine-2-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: this compound is most commonly synthesized in a two-step process:
-
Synthesis of a precursor, typically an ester like ethyl indolizine-2-carboxylate. This is often achieved through classical methods such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions.[1]
-
Hydrolysis of the ester precursor. This is a standard saponification reaction to yield the final carboxylic acid.[2]
Q2: Which synthetic route for the precursor, ethyl indolizine-2-carboxylate, is recommended?
A2: The choice of synthetic route for the precursor often depends on the available starting materials and desired substitution patterns on the indolizine ring.
-
The Tschitschibabin reaction is a classic and efficient method involving the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[3]
-
1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes is another widely used and versatile method.[1] This approach can offer a high degree of control over the substitution pattern.
Q3: What are the key considerations for the hydrolysis of ethyl indolizine-2-carboxylate?
A3: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Key considerations include the choice of base, solvent, reaction temperature, and time. Alkaline hydrolysis using a base like potassium hydroxide (KOH) in a mixed solvent system such as ethanol and water is a common and effective method.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of Ethyl Indolizine-2-carboxylate (Precursor)
Q: My Tschitschibabin reaction to synthesize ethyl indolizine-2-carboxylate is giving a low yield. What are the potential causes and solutions?
A: Low yields in the Tschitschibabin reaction can be attributed to several factors:
-
Inefficient Quaternization: The initial reaction between the 2-alkylpyridine and the α-halocarbonyl compound to form the pyridinium salt is crucial. Ensure your α-halocarbonyl reagent is pure and reactive.
-
Suboptimal Base: The choice and amount of base for the cyclization step are critical. A base that is too strong or weak can lead to side reactions. Consider screening different bases (e.g., sodium bicarbonate, potassium carbonate, triethylamine) and optimizing the stoichiometry.
-
Side Reactions: Dimerization of the pyridinium ylide can be a significant side reaction, reducing the yield of the desired indolizine.[3] Optimizing the reaction concentration and temperature can help minimize this.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions if specified in the protocol, as water can interfere with the reaction. The reaction temperature should also be carefully controlled.
Issue 2: Incomplete Hydrolysis of Ethyl Indolizine-2-carboxylate
Q: I am observing incomplete hydrolysis of my ethyl indolizine-2-carboxylate to the carboxylic acid. How can I drive the reaction to completion?
A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time at reflux can help push the reaction to completion.[2]
-
Increase Base Equivalents: Ensure a sufficient excess of the base (e.g., KOH) is used to drive the equilibrium towards the carboxylate salt.[2]
-
Solvent Composition: The ratio of the organic solvent (e.g., ethanol) to water can influence the solubility of the reactants and the reaction rate. Experiment with different solvent ratios to find the optimal conditions.
-
Choice of Base: While KOH is commonly used, other bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can be explored to see if they offer better results for your specific substrate.
Issue 3: Difficulty in Purification of this compound
Q: I am having trouble purifying the final this compound product. What are some effective purification strategies?
A: Purification of this compound can be challenging due to its physical properties. Here are some recommended techniques:
-
Precipitation and Filtration: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid.[2] Ensure the pH is adjusted correctly to maximize precipitation. Washing the filtered solid with cold water can help remove inorganic salts.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[4][5] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Column Chromatography: While less common for the final carboxylic acid, it can be used if other methods fail. A silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to improve elution) can be effective.
Data Presentation
Table 1: Reaction Conditions for Hydrolysis of Ethyl Indolizine-2-carboxylate
| Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| Ethyl indolizine-2-carboxylate | This compound | KOH, Ethanol/Water, Reflux, 2-4 h | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl Indolizine-2-carboxylate [2]
Materials:
-
Ethyl indolizine-2-carboxylate (1.0 mmol)
-
Potassium hydroxide (KOH) (5.0 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl indolizine-2-carboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid. This will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Functionalization of Indolizine-2-carboxylic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of indolizine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the indolizine ring system often challenging in terms of regioselectivity?
The indolizine core is a π-excessive system, resulting from the fusion of a pyrrole ring (π-excessive) and a pyridine ring (π-deficient).[1] This electronic structure leads to the highest electron density at the C3 and C1 positions.[1][2] Consequently, these positions are the most nucleophilic and, therefore, the most reactive sites for electrophilic substitution, making selective functionalization at other positions, such as on the pyridine ring, a significant challenge.[1][2]
Q2: I am observing significant decarboxylation of my this compound during a reaction. What causes this and how can I prevent it?
Decarboxylation is a common side reaction, particularly under harsh acidic or basic conditions at elevated temperatures.[3] The carboxylic acid group at the C2 position can be labile. To mitigate this, consider using milder reaction conditions. For instance, in amide coupling reactions, employing modern coupling agents that operate at lower temperatures can be effective.[4] If attempting reactions on the ring, it may be preferable to work with the more stable ethyl or methyl ester and perform the hydrolysis to the carboxylic acid as the final step.[5]
Q3: What is the most common starting material for synthesizing various functionalized indolizine-2-carboxylic acids?
A frequent and versatile starting point is ethyl indolizine-2-carboxylate.[5] This compound is often more stable and easier to handle than the corresponding carboxylic acid for certain transformations. The typical strategy involves performing functionalization on the ester, such as halogenation, followed by hydrolysis (saponification) to yield the desired functionalized this compound.[5]
Q4: For introducing new carbon-carbon or carbon-heteroatom bonds, is direct C-H activation or a pre-functionalization strategy more common for indolizines?
While C-H functionalization is a modern and growing field, a more established and common strategy for indolizines involves pre-functionalization.[5][6] This usually entails halogenating the indolizine core first, for example, through bromination.[5] The resulting halo-indolizine derivative then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, to introduce a wide variety of substituents.[5][7]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
You are attempting to synthesize an indolizine-2-carboxamide from this compound and an amine, but the yield is poor.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Carboxylic Acid Activation | The chosen coupling reagent may not be effective. Propylphosphonic acid anhydride (T3P®) is a mild and highly efficient coupling agent for this transformation.[4] Other standard reagents like HATU, HBTU, or BOP-Cl can also be tested, though their effectiveness may vary depending on the substrate.[8] |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., aromatic amines), longer reaction times or a slight increase in temperature (after initial coupling at low temperature) may be necessary.[9] Ensure the reaction is monitored by TLC to track the consumption of the starting material. |
| Steric Hindrance | If either the indolizine or the amine partner is sterically bulky, the reaction rate can be significantly reduced. Consider using a less hindered coupling agent and allow for extended reaction times. |
| Side Reactions / Degradation | The indolizine core can be sensitive. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent unwanted side reactions.[5] Cooling the initial activation step (e.g., to -20 °C) before adding the amine can minimize degradation.[4][9] |
Issue 2: Poor Regioselectivity in Electrophilic Substitution
You are attempting an electrophilic substitution (e.g., acylation, halogenation) on an indolizine ring and obtaining the product at the C1 or C3 position instead of the desired location (e.g., C7).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inherent Ring Reactivity | The C1 and C3 positions are electronically favored for electrophilic attack.[1] This is the most common reason for poor regioselectivity. |
| Steric Accessibility | The electrophile is preferentially attacking the most sterically accessible of the highly reactive sites. |
| Reaction Conditions | Lewis acid catalysts used in reactions like Friedel-Crafts acylation can strongly favor substitution at the most nucleophilic positions. |
Quantitative Data Summary
The synthesis of various indolizine-2-carboxamide derivatives from this compound using T3P® as a coupling agent has been reported with good yields.[4]
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Hydrazine hydrate | Indolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 75 |
| 2 | Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 82 |
| 3 | Aniline | N-phenylindolizine-2-carboxamide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux | 78 |
| 4 | Benzylamine | N-benzylindolizine-2-carboxamide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux | 85 |
Key Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Indolizine-2-carboxylate[5]
This protocol describes the saponification of the ethyl ester to the carboxylic acid, a crucial first step for many subsequent functionalizations.[5]
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add potassium hydroxide (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum to yield pure this compound.[5]
Protocol 2: Amidation using T3P®[4]
This protocol details a reliable method for synthesizing indolizine-2-carboxamides.[4]
-
To a stirred solution of the this compound (1.0 mmol) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to a temperature between -20 °C and -10 °C.
-
Slowly add a solution of propylphosphonic acid anhydride (T3P®) to the reaction mixture.
-
After the T3P® addition, add the corresponding amine or hydrazine derivative (1.1 mmol).
-
Allow the reaction to warm to room temperature (or reflux, depending on the amine's reactivity) and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[4]
Protocol 3: Bromination of Ethyl Indolizine-2-carboxylate at the C3 Position[5]
To enable palladium-catalyzed cross-coupling reactions, the indolizine core must often be halogenated first.[5]
-
Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.
-
In a separate flask, prepare a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL).
-
Add the bromine solution dropwise to the solution of the indolizine ester.
-
Stir the reaction mixture for 1-2 hours; a precipitate may form during this time. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water (50 mL).
-
Collect the resulting precipitate by filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the solid under a vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indolizine: A Promising Framework for Developing a Diverse Array of C−H Functionalized Hybrids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Indolizine Synthesis
Welcome to the Technical Support Center for regioselective indolizine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of controlling regioselectivity during the synthesis of indolizine scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indolizines, and how is regioselectivity controlled in each?
A1: The synthesis of indolizines can be broadly approached through several key methodologies, with regioselectivity being a critical aspect of each. The most common strategies include:
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1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a pyridinium ylide with a dipolarophile (an alkene or alkyne).[1][2] The regioselectivity is primarily influenced by the electronic properties of both the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile typically direct the substitution pattern.[1]
-
Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, gold, and iron have been employed to achieve highly regioselective indolizine synthesis.[1][3] For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the regioselectivity of the annulation.[3]
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Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the indolizine core.[4][5] Regioselectivity is often controlled by using directing groups attached to the indolizine nitrogen or another position on the core, which guide the metal catalyst to a specific C-H bond.[6][7]
-
Metal-Free Synthesis: These methods often involve cascade reactions or cycloadditions under thermal or basic conditions.[8][9] Regioselectivity in these cases is governed by the inherent reactivity of the starting materials and the stability of the intermediates formed during the reaction cascade.[8]
Q2: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: Obtaining a mixture of regioisomers is a common challenge in 1,3-dipolar cycloadditions for indolizine synthesis. Here are several factors to consider for improving regioselectivity:
-
Dipolarophile Choice: The electronic nature of the substituents on your alkene or alkyne dipolarophile is crucial. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a profound effect on the frontier molecular orbitals (HOMO/LUMO) of the dipolarophile, which in turn dictates the regiochemical outcome of the cycloaddition. Experimenting with different EWGs or EDGs can steer the reaction towards the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) is recommended.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cycloaddition. Running the reaction at lower temperatures may favor the kinetically preferred regioisomer, while higher temperatures might allow for equilibration to the thermodynamically more stable product.
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Lewis Acid Catalysis: The addition of a Lewis acid can sometimes enhance regioselectivity by coordinating to the dipolarophile, thereby altering its electronic properties and steric accessibility.
Q3: In my palladium-catalyzed C-H functionalization, I am observing functionalization at an undesired position. What can I do to direct the reaction to the target C-H bond?
A3: Achieving high regioselectivity in palladium-catalyzed C-H functionalization of indolizines often requires careful optimization of the reaction conditions, with a particular focus on directing groups and ligands.[4][5]
-
Directing Groups: The use of a directing group is one of the most effective strategies.[6] A directing group, temporarily installed on the indolizine core (often at the nitrogen atom), coordinates to the palladium catalyst and positions it in close proximity to the desired C-H bond, favoring its activation over others. Common directing groups include picolinamides and other nitrogen-containing heterocycles.
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Ligand Tuning: The ligand coordinated to the palladium center plays a critical role in controlling both reactivity and selectivity.[10] Bulky or electron-rich ligands can influence the steric environment around the metal, favoring approach to a less hindered C-H bond. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the optimal one for your specific substrate.
-
Oxidant and Additives: The choice of oxidant and the presence of additives can also impact the regioselectivity. These components can influence the oxidation state of the palladium catalyst and the overall catalytic cycle.
Troubleshooting Guides
Issue 1: Formation of Unexpected Regioisomers in Transition-Metal-Catalyzed Annulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ligand Choice | Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(o-tol)₃, Xantphos, dppf).[3] | Identification of a ligand that favors the formation of the desired regioisomer. |
| Solvent Incompatibility | Perform the reaction in a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF, DMSO). | Improved regioselectivity due to differential stabilization of key intermediates or transition states. |
| Sub-optimal Temperature | Vary the reaction temperature. Lower temperatures may favor kinetic products, while higher temperatures can lead to thermodynamic products. | Shifting the product ratio towards the desired regioisomer. |
| Inappropriate Metal Catalyst | If using a palladium catalyst, consider screening other transition metals known to catalyze similar transformations (e.g., Cu, Rh, Au).[1][3] | A different metal may exhibit a different intrinsic regiochemical preference. |
Issue 2: Low Yield and/or Poor Regioselectivity in Metal-Free Cascade Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Base | Screen different organic and inorganic bases (e.g., DBU, K₂CO₃, Na₂CO₃). The strength and steric hindrance of the base can be critical.[8] | Improved yield and selectivity by optimizing the initial deprotonation or subsequent steps in the cascade. |
| Substrate Electronic Effects | Modify the electronic properties of the substituents on your starting materials. For example, introduce electron-withdrawing or electron-donating groups to influence the nucleophilicity/electrophilicity of the reacting partners. | Enhanced reactivity and control over the regiochemical outcome of the cascade. |
| Reaction Concentration | Vary the concentration of the reactants. In some cascade reactions, higher or lower concentrations can favor the desired reaction pathway over side reactions. | Increased yield of the target indolizine. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective Annulation of 2-(Pyridine-2-yl)acetonitrile Derivatives
This protocol is adapted from the work of Wu et al. and provides a method for the synthesis of polysubstituted indolizines where the regioselectivity is highly dependent on the choice of the phosphine ligand.[3]
Materials:
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2-(Pyridine-2-yl)acetonitrile derivative (1.0 equiv)
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Propargyl carbonate (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
Phosphine ligand (20 mol%)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 2-(pyridine-2-yl)acetonitrile derivative, propargyl carbonate, Pd₂(dba)₃, and the phosphine ligand.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indolizine product.
Note: The regioselectivity of this reaction is highly dependent on the phosphine ligand used. A screening of ligands is recommended to optimize for the desired regioisomer.[3]
Protocol 2: Metal-Free Cascade Michael/SN2/Aromatization Reaction
This protocol is based on the work of Li et al. for the synthesis of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins.[8]
Materials:
-
2-Alkylazaarene derivative (1.5 equiv)
-
Bromonitroolefin (1.0 equiv)
-
Na₂CO₃ (1.5 equiv)
-
THF (0.1 M)
Procedure:
-
In a sealed tube, combine the 2-alkylazaarene derivative, bromonitroolefin, and Na₂CO₃.
-
Add THF to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 24-48 hours.
-
After cooling to room temperature, concentrate the reaction mixture.
-
The crude residue can be directly subjected to column chromatography on silica gel (e.g., using a petroleum ether/EtOAc eluent system) to isolate the pure indolizine product.[8]
Visualizations
Caption: General experimental workflow for transition-metal-catalyzed indolizine synthesis.
Caption: Key factors influencing regioselectivity in indolizine synthesis.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tschitschibabin Reaction for Indolizine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tschitschibabin reaction for indolizine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tschitschibabin reaction is resulting in a low yield of the desired indolizine. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the Tschitschibabin indolizine synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:
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Incomplete Quaternization: The initial reaction to form the pyridinium salt is crucial. Ensure your α-halocarbonyl compound is reactive and used in a slight excess. Monitor the reaction progress by TLC or NMR to confirm the disappearance of the starting pyridine derivative.
-
Suboptimal Base: The choice and amount of base are critical for the cyclization step. Weak bases may not be sufficient to generate the pyridinium ylide intermediate effectively. Conversely, a very strong base might promote side reactions. Common bases include sodium carbonate, potassium carbonate, and triethylamine. It is advisable to perform small-scale optimizations to find the ideal base and stoichiometry for your specific substrates.
-
Reaction Temperature: The cyclization step is often sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote byproduct formation and decomposition of starting materials or the product. The optimal temperature is substrate-dependent and should be determined empirically, typically ranging from room temperature to reflux conditions.
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and byproduct profile. Aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Protic solvents, such as alcohols or water, can participate in side reactions, leading to ring-opened byproducts.[1][2]
-
Purity of Starting Materials: Ensure that the pyridine derivative and α-halocarbonyl compound are pure. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts of the Tschitschibabin indolizine synthesis and how can I minimize their formation?
A2: Besides unreacted starting materials, two main classes of byproducts are commonly encountered in the Tschitschibabin reaction for indolizine synthesis:
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Dimerization Products: The pyridinium ylide intermediate can undergo dimerization, especially at higher concentrations and temperatures. This is a known side reaction in Chichibabin-type reactions.[3] To minimize dimerization, consider the following:
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Slower addition of the base: Adding the base slowly can help to keep the instantaneous concentration of the reactive ylide intermediate low.
-
Lower reaction temperature: Performing the cyclization at a lower temperature can disfavor the dimerization pathway.
-
Use of a less reactive base: A milder base might generate the ylide more slowly, reducing its steady-state concentration.
-
-
Ring-Opened Byproducts (Solvolysis Products): If the reaction is performed in the presence of nucleophilic solvents like water or alcohols, ring-opening of the intermediate can occur. This leads to the formation of pyridinium acetates or propionates instead of the desired indolizine.[1][2] For instance, solvolysis of related 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides has been shown to yield 2-alkoxycarbonylethylpyridinium-1-acetates and 1-alkoxycarbonylmethylpyridinium-2-propionates.[1][2] To avoid these byproducts:
-
Use anhydrous solvents: Ensure that your reaction solvent is dry.
-
Avoid protic solvents: Whenever possible, choose aprotic solvents for the cyclization step.
-
Q3: How can I purify my desired indolizine from the reaction byproducts?
A3: Purification of indolizines from the Tschitschibabin reaction mixture typically involves chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired indolizine from unreacted starting materials and byproducts. The choice of eluent system will depend on the polarity of your specific indolizine derivative and the byproducts. A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing the pure product. Indolizine derivatives are often fluorescent under UV light, which can aid in their identification on a TLC plate.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Quantitative Data on Byproduct Formation
The following table summarizes the influence of reaction conditions on the formation of a dimerization byproduct in a related Chichibabin amination reaction, which can provide insights into managing similar side reactions in indolizine synthesis.
| Substrate | Solvent | Base | Pressure | Temperature | Aminated Product Yield (%) | Dimer Product Yield (%) | Reference |
| 4-tert-butylpyridine | Xylene | Sodium Amide | Atmospheric | Heating | 11 | 89 | [3] |
| 4-tert-butylpyridine | Xylene | Sodium Amide | 350 psi N₂ | Heating | 74 | 26 | [3] |
Note: This data is from a Chichibabin amination reaction, not an indolizine synthesis. However, it illustrates the significant impact of reaction pressure on minimizing dimerization, a principle that could be applicable to the Tschitschibabin indolizine synthesis.
Experimental Protocols
General Experimental Protocol for Tschitschibabin Indolizine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Quaternization of the Pyridine Derivative
-
In a round-bottom flask, dissolve the substituted pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).
-
Add the α-halocarbonyl compound (1.0 - 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by TLC or by the precipitation of the pyridinium salt.
-
Once the reaction is complete, the pyridinium salt can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The salt can be washed with a non-polar solvent like diethyl ether to remove any unreacted α-halocarbonyl compound and used in the next step without further purification.
Step 2: Intramolecular Cyclization to form the Indolizine
-
Suspend or dissolve the pyridinium salt from Step 1 in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) (2.0 - 3.0 eq.) to the mixture.
-
Heat the reaction mixture with stirring. The optimal temperature (from room temperature to reflux) should be determined for each specific reaction.
-
Monitor the reaction progress by TLC until the starting pyridinium salt is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired indolizine.
Visualizations
Caption: Byproduct Formation Pathways.
References
Technical Support Center: Indolizine-2-Carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of indolizine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
The two main strategies for synthesizing the indolizine core are the Tschitschibabin reaction and 1,3-dipolar cycloaddition. For producing this compound specifically, a common industrial approach involves the synthesis of an ester derivative (e.g., ethyl indolizine-2-carboxylate) via the Tschitschibabin reaction, followed by hydrolysis to the carboxylic acid.[1][2]
Q2: What are the major challenges when scaling up the Tschitschibabin reaction for this synthesis?
The primary challenges include:
-
Exothermic Reaction: The initial quaternization and subsequent cyclization steps can be highly exothermic, posing a risk of thermal runaway if not properly managed.[3][4][5][6][7][8]
-
Side Reactions: On a larger scale, side reactions such as dimerization and ring-opening solvolysis can become more prevalent, leading to reduced yields and complex purification.
-
Solid Handling: The handling of solid reagents and intermediates on a large scale can be challenging.
-
Purification: Isolation and purification of the final product can be difficult due to the presence of colored impurities and byproducts.
Q3: Are there significant safety concerns with the 1,3-dipolar cycloaddition route at scale?
While often proceeding under milder conditions than the Tschitschibabin reaction, scalability concerns for 1,3-dipolar cycloadditions include:
-
In situ Reagent Generation: Many 1,3-dipoles are unstable and generated in situ. Controlling this generation and subsequent reaction at a large scale is critical to avoid decomposition and side reactions.[9]
-
Solvent Selection: While green solvents like water can be used to improve safety and simplify workup, ensuring consistent reaction kinetics and solubility at scale can be challenging.[10]
-
Work-up Procedures: Large-scale extractions and purifications can be cumbersome, though aqueous-based reactions can simplify this.[10]
Q4: How does the final hydrolysis step from the ester to the carboxylic acid impact scalability?
The hydrolysis of ethyl indolizine-2-carboxylate is a critical final step with its own set of challenges at scale:[2]
-
Reaction Monitoring: Ensuring the reaction goes to completion is crucial to avoid ester impurities in the final product.
-
Product Precipitation: The carboxylic acid is typically precipitated by adjusting the pH. Controlling the precipitation to obtain a filterable solid with good purity is a key scale-up parameter.[2]
-
Washing and Drying: Efficiently washing and drying large quantities of the product to remove inorganic salts and residual solvents is necessary.[2]
Troubleshooting Guides
Issue 1: Low Yield in Tschitschibabin Reaction
Question: My Tschitschibabin reaction yield has dropped significantly after scaling up from the lab to a pilot reactor. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a common issue. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control / Localized Hotspots | - Ensure efficient stirring to maintain a homogenous temperature distribution.[5] - Implement a controlled, gradual addition of reagents to manage the exotherm.[3] - Verify that the reactor's cooling system is adequate for the scale of the reaction.[5] |
| Increased Side Reactions (e.g., Dimerization) | - Optimize the reaction temperature; higher temperatures can favor side reactions. - Evaluate the base concentration, as it can influence the rate of competing reactions. |
| Incomplete Reaction | - Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC). - Ensure all starting materials have fully dissolved. |
| Inefficient Mixing | - Re-evaluate the stirrer design and speed for the larger reactor volume. - Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions.[8] |
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Purification Challenges and Impurities
Question: After scaling up, my final this compound product is difficult to purify and contains significant colored impurities. What are the best strategies for purification?
Answer: Purification is a significant hurdle in large-scale production. Here's a guide to address this:
| Problem | Potential Cause | Recommended Solution |
| Colored Impurities | Formation of polymeric byproducts from the Tschitschibabin reaction. | - Activated Carbon Treatment: Before crystallization, treat the solution of the crude product with activated carbon to adsorb colored impurities. - Optimized Crystallization: Carefully select the crystallization solvent and control the cooling rate to promote the formation of pure crystals, leaving impurities in the mother liquor. |
| Poorly Filterable Solid from Hydrolysis | Uncontrolled precipitation leading to very fine particles. | - Controlled pH Adjustment: Add the acid for precipitation slowly and with vigorous stirring to control particle size. - Seeding: Introduce a small amount of pure product crystals to encourage the growth of larger, more easily filterable crystals. |
| Residual Ester Impurity | Incomplete hydrolysis of the ethyl indolizine-2-carboxylate. | - Increase Reaction Time/Temperature: Ensure the hydrolysis reaction goes to completion by extending the time or slightly increasing the temperature. - Use of Co-solvent: Ensure adequate solubility of the ester during hydrolysis by using a suitable co-solvent like ethanol.[2] |
| Inorganic Salt Contamination | Inefficient washing of the precipitated product. | - Thorough Washing: Wash the filter cake with sufficient cold water to remove all soluble inorganic salts.[2] - Reslurrying: If necessary, reslurry the filter cake in water and re-filter to improve washing efficiency. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Tschitschibabin Reaction
This protocol is based on the common industrial route of synthesizing the ethyl ester followed by hydrolysis.[1][2]
Step 1: Synthesis of Ethyl Indolizine-2-carboxylate
-
Quaternization: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-methylpyridine in an appropriate solvent (e.g., acetone). Add ethyl bromopyruvate dropwise while maintaining the temperature below a set point determined by reaction calorimetry to control the exotherm.
-
Cyclization: After the addition is complete, add a base (e.g., cesium carbonate) portion-wise to the pyridinium salt suspension.[1] The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.
-
Work-up: After the reaction is complete (monitored by TLC/HPLC), filter the reaction mixture. The filtrate is concentrated, and the crude ethyl indolizine-2-carboxylate is isolated, typically through extraction and solvent removal.
Experimental Workflow for Tschitschibabin Synthesis
Caption: Workflow for ethyl indolizine-2-carboxylate synthesis.
Step 2: Hydrolysis to this compound [2]
-
Saponification: Dissolve the crude ethyl indolizine-2-carboxylate in a mixture of ethanol and water. Add a solution of potassium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting material.
-
Precipitation: Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid. The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices include ethanol, acetic acid, or mixtures with water.
-
Dissolution: Dissolve the crude, dry product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amarequip.com [amarequip.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid - Google Patents [patents.google.com]
Stability of Indolizine-2-carboxylic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Indolizine-2-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Based on the structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the carboxylic acid under certain conditions and potential decarboxylation, especially under heat and in the presence of certain catalysts. The indolizine ring itself is a key chromophore and its stability is crucial. While specific degradation products for this compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest potential reactions. Under strong acidic or basic conditions, particularly with heat, hydrolysis or other rearrangements of the heterocyclic ring system could occur.
Q2: How stable is this compound at different pH values?
A2: While comprehensive public data on the pH stability profile of this compound is limited, studies on related indolizine derivatives suggest good stability in acidic conditions (pH 1.2) and moderate stability in neutral to slightly basic conditions (pH 6.8 - 7.4), where mild hydrolysis has been observed for some derivatives.[1] It is crucial to perform a pH stability profile study for your specific formulation and storage conditions.
Q3: What are the typical conditions for performing a forced degradation study on this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is recommended to provide meaningful data.[2] Typical stress conditions include:
-
Base Hydrolysis: 0.1 N NaOH at 60°C for up to 8 hours.[2][3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the accelerated storage conditions (e.g., 70-80°C).
-
Photostability: Exposure to a combination of UV and visible light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | Perform peak purity analysis to confirm if the main peak is homogenous. Attempt to identify the degradation products using LC-MS. Re-evaluate storage conditions (temperature, light, pH). |
| Loss of assay value over time. | Chemical instability of the compound. | Conduct a forced degradation study to identify the conditions under which the compound is unstable. Based on the results, adjust the formulation pH, protect from light, or modify storage temperature. |
| Inconsistent stability results between batches. | Variability in impurity profile or solid-state properties (e.g., crystallinity, particle size). | Characterize the impurity profile of each batch. Investigate the solid-state properties of the material. Ensure consistent manufacturing and storage conditions. |
| No degradation observed under initial forced degradation conditions. | The molecule is highly stable under the applied stress. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to achieve the target degradation of 5-20%.[2][5] |
Quantitative Data Summary
The following tables present illustrative quantitative data for the stability of this compound under various stress conditions. This data is hypothetical and intended to serve as a template for documenting results from experimental studies.
Table 1: Illustrative Stability Data of this compound in Solution (0.1 mg/mL) at 40°C
| Condition | Time (hours) | % Remaining | Appearance of Solution |
| 0.1 N HCl | 0 | 100.0 | Colorless |
| 24 | 98.5 | Colorless | |
| 48 | 97.2 | Colorless | |
| 72 | 95.8 | Faint yellow | |
| 0.1 N NaOH | 0 | 100.0 | Colorless |
| 24 | 92.1 | Yellow | |
| 48 | 85.3 | Darker yellow | |
| 72 | 78.9 | Brownish-yellow | |
| pH 7.4 Buffer | 0 | 100.0 | Colorless |
| 24 | 99.1 | Colorless | |
| 48 | 98.3 | Colorless | |
| 72 | 97.5 | Colorless |
Table 2: Illustrative Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 8 h | 12.5 | 2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 h | 18.2 | 3 |
| Oxidation | 3% H₂O₂, RT, 24 h | 8.7 | 1 |
| Thermal | 80°C, 48 h | 5.2 | 1 |
| Photolytic | ICH conditions | 15.8 | 2 |
Experimental Protocols
Protocol 1: pH Stability Profile Study
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 40°C or 50°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and plot the degradation profile.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Reflux the solution at 60°C for 8 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.
-
Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.
Protocol 3: Stability-Indicating HPLC Method (Illustrative)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Potential Degradation Pathways Under Acidic Conditions.
Caption: Potential Degradation Pathways Under Basic Conditions.
Caption: General Workflow for a Forced Degradation Study.
References
Technical Support Center: Chichibabin Indolizine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dimerization and other side reactions during Chichibabin indolizine synthesis.
Troubleshooting Guide: Dimerization and Side Reactions
Unwanted dimerization is a common side reaction in the Chichibabin indolizine synthesis, leading to reduced yields of the desired indolizine product. This guide provides a structured approach to diagnosing and resolving this issue.
Problem: Low yield of indolizine product with significant formation of a high-molecular-weight byproduct, suspected to be a dimer.
Possible Cause 1: High Concentration of Pyridinium Ylide Intermediate
The primary pathway for dimerization involves the 1,4-addition of the highly reactive pyridinium ylide intermediate onto a molecule of the starting 2-alkylpyridine derivative. A high concentration of the ylide can favor this intermolecular reaction over the desired intramolecular cyclization.
Solutions:
-
Slow Addition of Base: Instead of adding the base all at once, a slow, dropwise addition can maintain a low steady-state concentration of the ylide, thus favoring the intramolecular cyclization.
-
High Dilution: Performing the reaction at a lower concentration can decrease the probability of intermolecular collisions that lead to dimerization.
Possible Cause 2: Reaction Temperature is Too High
Elevated temperatures can increase the rate of side reactions, including dimerization and decomposition of intermediates.
Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the desired product. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
Possible Cause 3: Inappropriate Choice of Base
The strength and steric hindrance of the base used to generate the pyridinium ylide can significantly impact the reaction outcome. A very strong, non-hindered base can lead to a rapid increase in ylide concentration, promoting dimerization.
Solutions:
-
Use of a Weaker or More Hindered Base: Experiment with weaker bases such as sodium carbonate or triethylamine, or a more sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This can moderate the rate of ylide formation.
Possible Cause 4: Presence of Oxygen
While less common for dimerization, the presence of oxygen can lead to oxidative side reactions, complicating the product mixture and potentially leading to colored impurities.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of dimerization in the Chichibabin indolizine synthesis?
A1: Dimerization is believed to occur primarily through a 1,4-addition mechanism. The pyridinium ylide, a key intermediate in the synthesis, acts as a nucleophile and attacks the 4-position of a starting 2-alkylpyridine molecule. This leads to the formation of a dimeric species.[1]
Q2: How can I confirm that the byproduct I am observing is a dimer?
A2: The suspected dimer can be characterized using standard analytical techniques. Mass spectrometry should show a molecular weight corresponding to two molecules of the starting pyridine derivative. NMR spectroscopy can also be used to elucidate the structure of the dimer.
Q3: Are there any specific reaction conditions that have been shown to minimize dimerization?
A3: Yes, while data specific to indolizine synthesis is limited, studies on the related Chichibabin amination reaction have shown that reaction conditions can significantly influence the product distribution. For example, in the amination of 4-tert-butylpyridine, increasing the pressure of nitrogen gas dramatically reduced the yield of the dimer and increased the yield of the desired aminated product.[2] This suggests that optimizing reaction parameters is crucial.
Q4: Can the choice of solvent affect the formation of dimers?
A4: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rates. While specific studies on solvent effects on dimerization in indolizine synthesis are not widely available, it is a parameter worth optimizing. A solvent that favors the intramolecular cyclization over the intermolecular dimerization would be ideal.
Q5: Are there alternative synthetic routes to indolizines that avoid the Chichibabin reaction and its associated dimerization?
A5: Yes, several other methods for synthesizing indolizines exist, such as the Scholtz reaction, 1,3-dipolar cycloaddition reactions, and various transition-metal-catalyzed cyclizations.[3] If dimerization in the Chichibabin synthesis proves to be an insurmountable issue for a particular substrate, exploring these alternative routes may be beneficial.
Quantitative Data on Dimerization
Table 1: Effect of Nitrogen Pressure on Product Distribution in the Chichibabin Amination of 4-tert-butylpyridine [2]
| Pressure (psi) | 2-Amino-4-tert-butylpyridine Yield (%) | Dimer (4,4'-di-tert-butyl-2,2'-bipyridine) Yield (%) |
| Atmospheric | 11 | 89 |
| 350 | 74 | 26 |
This data clearly demonstrates that a physical parameter like pressure can have a profound impact on the selectivity of the reaction, shifting the equilibrium away from dimerization.
Experimental Protocols
Protocol 1: Standard Chichibabin Indolizine Synthesis
This protocol describes a general procedure for the synthesis of indolizines via the Chichibabin reaction.
Materials:
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2-Alkylpyridine derivative (1.0 eq)
-
α-Bromo ketone (1.1 eq)
-
Anhydrous acetone
-
Base (e.g., Sodium bicarbonate, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Quaternization: Dissolve the 2-alkylpyridine derivative in anhydrous acetone. Add the α-bromo ketone and stir the mixture at room temperature for 12-24 hours. The pyridinium salt will precipitate out of the solution.
-
Isolation of Pyridinium Salt: Filter the precipitate, wash with cold acetone, and dry under vacuum.
-
Cyclization: Dissolve the dried pyridinium salt in an anhydrous solvent such as DMF. Add the base (e.g., sodium bicarbonate) and heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Chichibabin Indolizine Synthesis to Minimize Dimerization
This modified protocol incorporates strategies to reduce the formation of dimeric byproducts.
Materials:
-
2-Alkylpyridine derivative (1.0 eq)
-
α-Bromo ketone (1.1 eq)
-
Anhydrous acetone
-
Mild or hindered base (e.g., Triethylamine or DBU, 1.5 eq)
-
Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)
Procedure:
-
Quaternization: Follow steps 1 and 2 of Protocol 1.
-
Cyclization under High Dilution and Slow Addition:
-
In a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the pyridinium salt in a larger volume of anhydrous toluene to achieve high dilution (e.g., 0.01 M).
-
Heat the solution to a moderate temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
Dissolve the base (e.g., triethylamine) in anhydrous toluene and add it to the dropping funnel.
-
Add the base solution dropwise to the heated solution of the pyridinium salt over a period of several hours.
-
-
Workup and Purification: Follow steps 4 and 5 of Protocol 1.
Visualizations
Caption: Signaling pathway of Chichibabin indolizine synthesis and the competing dimerization pathway.
Caption: Experimental workflow for Chichibabin indolizine synthesis optimized to minimize dimerization.
References
Validation & Comparative
Indolizine-2-carboxylic Acid vs. Indole-2-carboxylic Acid: A Comparative Guide for Pharmacophore Scaffolding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential pharmacophore, integral to a vast array of therapeutic agents. Its structural isomer, indolizine, presents a compelling alternative, offering a unique electronic and steric profile. This guide provides an objective comparison of indolizine-2-carboxylic acid and indole-2-carboxylic acid as foundational scaffolds in drug design, supported by experimental data and detailed methodologies.
Structural and Electronic Profile
Indole-2-carboxylic acid and this compound, while both bicyclic aromatic systems containing a nitrogen atom and a carboxylic acid moiety, exhibit fundamental structural differences. The indole scaffold consists of a fused benzene and pyrrole ring, whereas indolizine is formed by a fused pyridine and pyrrole ring. This seemingly subtle change in the nitrogen's position—within the six-membered ring for indolizine and the five-membered ring for indole—significantly alters the electronic distribution and hydrogen bonding capabilities of the molecules.
Indolizine is considered a 10-π electron aromatic system, isoelectronic with indole.[1] The bridgehead nitrogen in indolizine influences its chemical reactivity and potential interactions with biological targets differently than the pyrrolic nitrogen in indole. These differences form the basis for considering indolizine as a bioisostere of indole, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound.[1]
Comparative Biological Activities
While direct comparative studies of this compound and indole-2-carboxylic acid against the same biological target are limited, a review of the literature on their derivatives provides insights into their potential as pharmacophores across various therapeutic areas.
Anticancer Activity
Both indole-2-carboxylic acid and indolizine derivatives have demonstrated significant potential as anticancer agents. Derivatives of indole-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[2][3] Similarly, indolizine derivatives have been investigated as anticancer agents, with some showing cytotoxic effects against a range of human cancer cell lines.[4][5]
Table 1: Anticancer Activity of Indole-2-carboxylic Acid and Indolizine Derivatives
| Scaffold | Derivative | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference |
| Indole | Thiazolyl-indole-2-carboxamide (6e) | MCF-7 (Breast) | 4.36 | [6] |
| Indole | Thiazolyl-indole-2-carboxamide (6i) | A549 (Lung) | 6.81 | [6] |
| Indole | Indole-2-carboxamide (Va) | Four cancer cell lines (mean) | 0.026 | [2] |
| Indole | Indole-2-carboxamide (5e) | Four cancer cell lines (mean) | 0.95 | [3] |
| Indolizine | Indolizine lactone (cis-11) | DU-145 (Prostate) | 4.41 | [7] |
| Indolizine | Indolizine lactone (cis-11) | MDA-MB-231 (Breast) | 1.01 | [7] |
| Indolizine | Cyanoindolizine (9d) | Farnesyltransferase | 1.07 | [5] |
| Indolizine | Bromo-substituted Indolizine (5c) | HOP-62 (Lung) | -34% growth (cytotoxic) at 10 µM | [8] |
| Indolizine | Bromo-substituted Indolizine (5c) | SNB-75 (Glioblastoma) | -15% growth (cytotoxic) at 10 µM | [8] |
Anti-HIV Activity
The indole-2-carboxylic acid scaffold has been extensively explored for the development of HIV-1 integrase inhibitors. Several studies have reported potent inhibitory activity of these derivatives, with IC50 values reaching the nanomolar range.[9] Indolizine derivatives have also been investigated as anti-HIV agents, targeting the VIF-ElonginC interaction, with some compounds showing promising activity.[10][11]
Table 2: Anti-HIV Activity of Indole-2-carboxylic Acid and Indolizine Derivatives
| Scaffold | Derivative | Target | Activity Metric (IC50 in µM) | Reference |
| Indole | Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 | [9] |
| Indole | Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | [12] |
| Indole | Indole-2-carboxylic acid (parent compound) | HIV-1 Integrase | 32.37 | [13] |
| Indolizine | Indolizine derivative (2g) | HIV-1 VIF-ElonginC | 11.0 | [10] |
| Indolizine | VEC-5 | HIV-1 VIF-ElonginC | ~20 | [11] |
Enzyme Inhibition: IDO1/TDO and Monoamine Oxidase
Table 3: Enzyme Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Scaffold | Derivative | Target | Activity Metric (IC50/Ki in µM) | Reference |
| Indole | 6-acetamido-indole-2-carboxylic acid (9o-1) | IDO1 | 1.17 | [14] |
| Indole | 6-acetamido-indole-2-carboxylic acid (9o-1) | TDO | 1.55 | [14] |
| Indole | para-benzoquinone derivative (9p-O) | IDO1/TDO | Double-digit nM | [14] |
| Indole | 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 (Ki) | [15] |
Experimental Protocols
General Workflow for In Vitro Anticancer Screening
A detailed protocol for assessing the antiproliferative activity of compounds against cancer cell lines typically involves the following steps:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated cells are incubated for a specific period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
HIV-1 Integrase Inhibition Assay
The inhibitory activity against HIV-1 integrase is often evaluated using a strand transfer assay. A typical protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture containing the purified HIV-1 integrase enzyme, a viral DNA substrate, and the test compound at various concentrations is prepared in a reaction buffer.
-
Incubation: The reaction mixture is incubated to allow the strand transfer reaction to proceed.
-
Detection: The products of the strand transfer reaction are detected. This can be done using various methods, including ELISA-based assays or gel electrophoresis.
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from a dose-response curve.
IDO1/TDO Inhibition Assay
Cell-based assays are commonly used to screen for IDO1 and TDO inhibitors. A general protocol is as follows:
-
Cell Culture and Induction: A human cell line that expresses IDO1 or TDO (e.g., HeLa cells for IDO1, which may require induction with interferon-gamma) is cultured.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations.
-
Tryptophan Addition: L-tryptophan, the substrate for IDO1 and TDO, is added to the cell culture.
-
Incubation: The cells are incubated to allow for the enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: The amount of kynurenine produced in the cell culture supernatant is measured, often using a colorimetric assay or by HPLC.
-
Data Analysis: The inhibition of kynurenine production by the test compound is calculated, and the IC50 value is determined.
Signaling Pathway Illustration
The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer agents, such as inhibitors of receptor tyrosine kinases (e.g., EGFR), a known target for some indole derivatives.
Conclusion
Both this compound and indole-2-carboxylic acid serve as valuable and versatile pharmacophores in drug discovery. The existing literature demonstrates that derivatives of both scaffolds exhibit potent biological activities across a range of therapeutic targets, including cancer, HIV, and neurological disorders.
The indole-2-carboxylic acid scaffold is more extensively studied, with a wealth of data available, particularly for its role in inhibiting enzymes like HIV-1 integrase and IDO1/TDO. This compound, as a bioisosteric alternative, offers a different structural and electronic profile that can be exploited to modulate pharmacological properties. While direct comparative data is scarce, the promising activities of indolizine derivatives suggest that this scaffold warrants further investigation.
For drug development professionals, the choice between these two pharmacophores will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide provides a foundational comparison to inform the rational design of novel therapeutic agents based on these privileged heterocyclic systems. Further head-to-head comparative studies are crucial to fully elucidate the relative advantages of each scaffold for specific biological applications.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 10. Indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Indolizine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from indolizine-2-carboxylic acid, focusing on their anticancer and monoamine oxidase (MAO) inhibitory properties. The information is supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate understanding and guide future drug discovery efforts.
Anticancer Activity of this compound Analogs
The anticancer potential of indolizine derivatives has been a significant area of investigation. Modifications at various positions of the this compound scaffold have led to the identification of potent cytotoxic agents against several cancer cell lines.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of indolizine lactone derivatives, which can be considered analogs of this compound, against human prostate (DU-145) and breast (MDA-MB-231) cancer cell lines.
| Compound ID | R Group | IC50 (µM) vs. DU-145 | IC50 (µM) vs. MDA-MB-231 |
| cis-4a | Phenyl | >100 | 67.86 ± 6.61 |
| cis-4b | 4-Fluorophenyl | >100 | 79.51 ± 21.84 |
| cis-4d | 4-Bromophenyl | 52.41 ± 0.45 | 20.47 ± 0.79 |
| trans-4d | 4-Bromophenyl | 46.65 ± 7.29 | 21.99 ± 3.44 |
| cis-4e | 4-Methoxyphenyl | >100 | 21.05 ± 2.22 |
| cis-4f | 3,4-Dimethoxyphenyl | >100 | 20.47 ± 0.79 |
SAR Insights:
-
Substitution on the phenyl ring at the 1-position significantly influences cytotoxic activity.
-
The presence of a bromine atom (cis-4d and trans-4d) generally enhances activity against both cell lines compared to an unsubstituted phenyl ring (cis-4a) or a fluorine substituent (cis-4b).
-
Methoxy substitution at the 4-position (cis-4e) or 3,4-positions (cis-4f) of the phenyl ring leads to potent activity against the MDA-MB-231 cell line.
-
The stereochemistry (cis vs. trans) at the lactone ring fusion appears to have a modest impact on activity for the 4-bromophenyl derivative (compare cis-4d and trans-4d).
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1][2][3]
Materials:
-
Cancer cell lines (e.g., DU-145, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indolizine analogs in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for in vitro anticancer activity screening using the MTT assay.
Monoamine Oxidase (MAO) Inhibitory Activity of this compound Analogs
Certain derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases.[4][5]
Quantitative SAR Data: MAO-A and MAO-B Inhibition
The following table presents the in vitro inhibitory activity of N'-substituted hydrazides of this compound against rat brain monoamine oxidase.
| Compound ID | R Group | % Inhibition of MAO-A (10⁻⁴ M) | % Inhibition of MAO-B (10⁻⁴ M) |
| I | H | 85 | 80 |
| II | Methyl | 90 | 85 |
| III | Ethyl | 88 | 82 |
| IV | n-Propyl | 83 | 78 |
| V | Isopropyl | 75 | 70 |
| VI | n-Butyl | 80 | 75 |
| VII | Phenyl | 65 | 60 |
SAR Insights:
-
The unsubstituted hydrazide (Compound I) shows potent inhibition of both MAO-A and MAO-B.
-
Small alkyl substituents (methyl, ethyl) on the terminal nitrogen of the hydrazide (Compounds II and III) maintain or slightly improve the inhibitory activity.
-
Increasing the steric bulk of the alkyl group (isopropyl, n-butyl) leads to a slight decrease in activity (Compounds IV, V, and VI).
-
A bulky aromatic substituent like a phenyl group (Compound VII) significantly reduces the inhibitory potency.
Experimental Protocol: Spectrophotometric Assay for Monoamine Oxidase Inhibition
This protocol describes a continuous spectrophotometric method to determine the activity of MAO-A and MAO-B and to evaluate the inhibitory potential of test compounds.[6][7][8][9]
Materials:
-
Rat brain mitochondria (as a source of MAO)
-
Phosphate buffer (pH 7.4)
-
Substrates: Kynuramine (for MAO-A), Benzylamine (for MAO-B)
-
This compound analogs (test inhibitors)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer. The protein concentration should be determined and adjusted for consistency.
-
Inhibitor Incubation: In a cuvette, pre-incubate the enzyme preparation with the test compound (dissolved in a suitable solvent like DMSO, then diluted in buffer) or the positive control inhibitor at 37°C for a defined period (e.g., 15 minutes). A control reaction without any inhibitor should also be prepared.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B) to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the change in absorbance over time at a specific wavelength.
-
For MAO-A (with kynuramine), the formation of 4-hydroxyquinoline can be measured at approximately 316 nm.
-
For MAO-B (with benzylamine), the formation of benzaldehyde can be measured at around 250 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: [(Control Rate - Inhibited Rate) / Control Rate] * 100.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Note: The above DOT script for the chemical structure is a template. A proper chemical structure image would need to be generated and referenced for the diagram to render correctly. The placeholder https://i.imgur.com/your-image-here.png should be replaced with the actual image URL of the this compound scaffold.
Caption: General structure of this compound and key positions for modification in SAR studies.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that modifications at various positions of the scaffold have a profound impact on their biological activity. For anticancer activity, substitutions on the phenyl ring of 1-phenylindolizine derivatives are crucial, with halogen and methoxy groups often enhancing potency. In the context of MAO inhibition, the nature of the substituent on the N'-position of the hydrazide moiety is a key determinant of activity, with smaller alkyl groups being favorable. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds, enabling reproducible and comparable data generation. The visual diagrams of the experimental workflow and the SAR modification points serve as valuable tools for researchers in the design and development of novel indolizine-based therapeutic agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Indolizine derivatives with biological activity I: N'-substituted hydrazides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
The Rise of Indolizine Derivatives in Oncology: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Among the heterocyclic compounds that have garnered significant attention, indolizine derivatives have emerged as a promising class of molecules with diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comparative study of various indolizine derivatives, presenting their anticancer efficacy through experimental data, detailing the methodologies used for their evaluation, and visualizing the key signaling pathways they modulate.
Indolizine, a fused bicyclic aromatic compound and a structural isomer of indole, possesses a planar structure that allows for effective interaction with a variety of biological targets.[1][3] This inherent characteristic makes it a versatile scaffold for the design of new therapeutic agents.[1] Researchers have explored numerous derivatives, modifying the core indolizine structure to enhance its anticancer activity and selectivity.[2][3]
Comparative Anticancer Activity of Indolizine Derivatives
The primary method for evaluating the anticancer efficacy of these compounds is by assessing their cytotoxic effects on various human cancer cell lines. A key quantitative measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.[1] The following tables summarize the IC50 values of several indolizine derivatives against a panel of cancer cell lines, showcasing the diversity and potential of this chemical class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |
| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified |
| MDA-MB-231 (Breast) | 1.01 | Not specified |
| Compound ID | Cancer Cell Line | IC50 (nM) | Mechanism of Action/Target |
| Compound 8e | CAL-27 (Oral) | 47-117 | Microtubule Destabilizer |
| BT-20 (Breast) | 47-117 | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 47-117 | Microtubule Destabilizer | |
| Compound 8h | CAL-27 (Oral) | 47-117 | Microtubule Destabilizer |
| BT-20 (Breast) | 47-117 | Microtubule Destabilizer | |
| HGC-27 (Gastric) | 47-117 | Microtubule Destabilizer | |
| Compound 7f | MKN-45 (Gastric) | 80 | Microtubule Destabilizer |
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM | Mechanism of Action/Target |
| Compound 5c | HOP-62 (Non-Small Cell Lung) | 34 | Tubulin Polymerization Inhibition |
| SNB-75 (Glioblastoma) | 15 | Tubulin Polymerization Inhibition | |
| Compound 7g | HOP-62 (Non-Small Cell Lung) | 15 | Tubulin Polymerization Inhibition |
| Compound 7c | SNB-75 (Glioblastoma) | 14 | Tubulin Polymerization Inhibition |
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 9d | - | 1.07 ± 0.34 | Farnesyltransferase inhibition |
| Compound 10b | SNB-75 (CNS Cancer) | - (Good activity) | Not specified |
| 4f | Colorectal Cancer Cell Lines | Active at non-cytotoxic concentrations for normal cells | Cell cycle arrest at S and G2/M phase |
Mechanisms of Anticancer Action
Indolizine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for cancer cell proliferation and survival.[1] These include the inhibition of critical signaling pathways, disruption of the cell cycle, and induction of programmed cell death (apoptosis).
Inhibition of Signaling Pathways
Several signaling pathways that are frequently dysregulated in cancer have been identified as targets of indolizine derivatives.[1]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Some indolizine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling and curbing cancer cell growth.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain indolizine-related compounds have demonstrated the ability to modulate this pathway, leading to the inhibition of cancer cell growth.[4]
References
A Comparative Guide to the Validation of Indolizine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The validation of fluorescent probes is a critical process to ensure their reliability and accuracy in biological and chemical sensing. Indolizine-based fluorophores have emerged as a versatile class of compounds with tunable photophysical properties, making them promising candidates for the development of novel fluorescent probes. This guide provides an objective comparison of indolizine-based fluorescent probes against other alternatives for sensing pH, viscosity, and nitroreductase, supported by experimental data and detailed protocols.
Indolizine-Based Fluorescent Probes for pH Sensing
Fluorescent pH sensors are essential tools for monitoring intracellular pH changes, which are associated with various physiological and pathological processes. Indolizine-based scaffolds have been utilized to create pH sensors that exhibit color-tunable fluorescence based on intramolecular charge transfer (ICT).
A novel indolizine-based fluorescent pH sensor, let's call it IP-1 , was developed leveraging the ICT mechanism. In this system, an N,N-dimethylamino group acts as an electron donor, and its protonation under acidic conditions disrupts the ICT process, leading to a change in the fluorescence emission. This allows for the ratiometric sensing of pH.
Performance Comparison: Indolizine pH Probe vs. Alternatives
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | pKa | Key Advantages | Key Disadvantages |
| IP-1 (Indolizine) | Indolizine | 388 | 473 (pH > 7) / 580 (pH < 5) | ~0.45 | ~6.5 | Ratiometric response, good photostability | Newer scaffold, less commercial availability |
| BCECF | Fluorescein | 440 / 490 | 535 | ~0.3 | ~6.98 | High sensitivity, widely used | Susceptible to photobleaching, spectral overlap |
| SNARF-1 | Benzofuran | 488 / 540 | 580 / 640 | ~0.1 | ~7.5 | Ratiometric, suitable for confocal microscopy | Lower quantum yield, can be toxic to cells |
Experimental Protocol: Validation of a Fluorescent pH Probe
The validation of a fluorescent pH probe involves characterizing its response to pH changes in a controlled environment.
1. Materials and Reagents:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0 to 8.0)
-
Spectrofluorometer
-
pH meter
2. Procedure:
-
Prepare a series of PBS solutions with different pH values, confirmed by a calibrated pH meter.
-
Add the fluorescent probe to each PBS solution to a final concentration of 10 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C) for a set period to ensure equilibration.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer at the optimal excitation wavelength.
-
Plot the ratio of fluorescence intensities at two key emission wavelengths against the corresponding pH values.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
Signaling Pathway: pH Sensing by Intramolecular Charge Transfer (ICT)
The diagram below illustrates the mechanism of an ICT-based indolizine pH probe. In a basic environment, the electron-donating group is deprotonated, allowing for ICT to an electron-accepting group, resulting in a specific fluorescence emission. In an acidic environment, the donor group is protonated, inhibiting ICT and causing a shift in the emission wavelength.
Caption: pH sensing mechanism of an ICT-based indolizine probe.
Indolizine-Based Fluorescent Probes for Viscosity Sensing
Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules. Changes in viscosity are linked to various diseases. Indolizine-squaraine fluorophores have been developed as near-infrared (NIR) molecular rotors for viscosity sensing.
One such probe, 2PhSQ , exhibits a dramatic increase in fluorescence quantum yield with increasing viscosity.[1] This is because in low viscosity environments, the molecule undergoes non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, leading to enhanced fluorescence.
Performance Comparison: Indolizine Viscosity Probe vs. Alternatives
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (Low/High Viscosity) | Sensitivity (x in η^x) | Key Advantages | Key Disadvantages |
| 2PhSQ (Indolizine-Squaraine) | Molecular Rotor | ~750 | ~780 | 0.3% / 37.1% | 0.75 | NIR emission, high sensitivity[1] | Synthesis can be complex |
| BODIPY-C12 | BODIPY | ~580 | ~600 | 1% / 40% | ~0.6 | Commercially available, good photostability | Shorter emission wavelength |
| Thioflavin T | Thioflavin | ~450 | ~482 | <1% / ~28% | ~0.5 | Widely used for amyloid detection | Prone to aggregation, non-specific binding |
Experimental Protocol: Validation of a Fluorescent Viscosity Probe
The validation of a viscosity probe involves assessing its fluorescence response in solutions of varying viscosity.
1. Materials and Reagents:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Glycerol
-
Methanol
-
Spectrofluorometer
-
Viscometer
2. Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios to create a range of viscosities.
-
Measure the viscosity of each mixture using a viscometer.
-
Add the fluorescent probe to each mixture to a final concentration of 1-10 µM.
-
Measure the fluorescence emission spectrum and quantum yield of the probe in each solution.
-
Plot the logarithm of the fluorescence intensity or quantum yield against the logarithm of the viscosity.
-
The sensitivity of the probe is determined from the slope of the linear fit of the Förster-Hoffmann plot (log(Φ) vs. log(η)).
Workflow: Viscosity Sensing Experiment
The following diagram outlines the typical workflow for validating a fluorescent viscosity probe.
Caption: Experimental workflow for viscosity probe validation.
Indolizine-Based Fluorescent Probes for Nitroreductase (NTR) Detection
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumor cells, making it a key biomarker for cancer. Fluorescent probes for NTR typically operate via a "turn-on" mechanism where the NTR-catalyzed reduction of a nitro group to an amino group restores the fluorescence of a quenched fluorophore.
A novel indolizine-based probe, FD-NTR , has been developed for the detection of NTR.[2] This probe demonstrates high sensitivity and selectivity for NTR, enabling the imaging of hypoxic conditions in cancer cells.
Performance Comparison: Indolizine NTR Probe vs. Alternatives
| Probe | Type | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| FD-NTR (Indolizine) | Indolizine | ~470 | ~530 | 12 ng/mL[2] | ~30 min | High sensitivity, good for cell imaging | May require longer incubation times |
| Cyto-NTR | Coumarin | ~450 | ~510 | ~25 ng/mL | ~20 min | Commercially available, rapid response | Potential for background fluorescence |
| NTR-P1 | Rhodamine | ~560 | ~580 | ~50 ng/mL | ~60 min | Long emission wavelength | Slower response time |
Experimental Protocol: Validation of a Fluorescent NTR Probe
Validating an NTR probe involves assessing its specificity, sensitivity, and applicability in biological systems.
1. Materials and Reagents:
-
Fluorescent NTR probe stock solution (e.g., 1 mM in DMSO)
-
Recombinant NTR enzyme
-
NADH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Various potential interfering species (e.g., other enzymes, reactive oxygen species)
-
Cancer cell line (e.g., MCF-7) and normal cell line
-
Fluorescence microscope
2. Procedure for Selectivity and Sensitivity:
-
To a solution of the probe in phosphate buffer, add NTR and NADH.
-
Monitor the fluorescence intensity over time to determine the reaction kinetics.
-
To assess selectivity, incubate the probe with various interfering species in the presence and absence of NTR.
-
To determine the limit of detection (LOD), measure the fluorescence response to a series of low NTR concentrations. The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
3. Procedure for Cell Imaging:
-
Culture cancer cells under both normoxic and hypoxic conditions.
-
Incubate the cells with the NTR probe for a specified time.
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope.
-
Compare the fluorescence intensity between normoxic and hypoxic cells to validate the probe's ability to detect NTR activity in a cellular context.
Signaling Pathway: NTR Detection Mechanism
The diagram below illustrates the "turn-on" mechanism for an NTR fluorescent probe. The non-fluorescent probe is activated by NTR in the presence of NADH, leading to the release of a fluorescent indolizine derivative.
References
A Researcher's Guide to Computational Modeling of Indolizine-2-Carboxylic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational modeling approaches for Indolizine-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies. Indolizine, a fused bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, has become an indispensable tool for elucidating the binding modes and predicting the affinities of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.[1]
This guide focuses on the application of these computational techniques to indolizine derivatives, with a particular emphasis on their role as enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Computationally Modeled Indolizine Derivatives
The following table summarizes the key findings from computational and experimental studies on various indolizine derivatives, offering a comparative overview of their biological targets, binding affinities, and inhibitory concentrations. This allows for a direct comparison of the predicted and experimentally determined activities.
| Derivative/Scaffold | Target Protein | Computational Model | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key Interactions |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | Molecular Docking | Not explicitly stated | 5.84[2][3][4] | Hydrophobic interactions with the indolizine ring and substituents.[2][3][4] |
| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | COX-2 | Molecular Docking | Not explicitly stated | Not explicitly stated in provided text | Hydrophobic interactions.[2] |
| Indolizino[6,7-b]indole derivatives | Topoisomerase I and II | 2D and 3D QSAR | Statistically significant r² and r²pred values | Not explicitly stated | Steric, electrostatic, and hydrogen bonding attributes.[5] |
| N'-substituted hydrazides of this compound | Monoamine Oxidase | Structure-Activity Relationship | Not applicable | More active than iproniazid | Not detailed |
Detailed Experimental Protocols
The successful application of computational modeling relies on rigorous experimental validation. Below are detailed protocols for molecular docking studies and in vitro enzyme inhibition assays as described in the cited literature.
Molecular Docking Protocol for COX-2 Inhibition[1][2][3]
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) are obtained from the Protein Data Bank.[1]
-
Protein structures are prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogen atoms.[1]
-
The 3D structures of the indolizine derivatives are generated using molecular modeling software and their geometries are optimized using the PM3 semi-empirical method.[1]
-
-
Docking Software:
-
AutoDock 4.2 is utilized for the molecular docking simulations.[1]
-
-
Grid Box Definition:
-
A grid box is defined around the active site of each enzyme to encompass the binding pocket.[1]
-
-
Docking and Scoring:
-
The indolizine derivatives are docked into the identified binding site.
-
The docking results are analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site.[1]
-
-
Analysis of Results:
In Vitro COX-2 Inhibition Assay[3]
The in vitro human recombinant COX-2 enzyme inhibition activity of the synthesized compounds is tested following previously reported protocols. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are determined and compared to standard inhibitors like indomethacin.[3][4]
Visualizing the Computational Workflow
To further elucidate the process of computational drug design, the following diagram illustrates a typical workflow, from initial library design to the identification of lead compounds.
Caption: A flowchart illustrating the typical workflow for the computational design and experimental validation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
The Therapeutic Potential of Indolizine-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the indolizine scaffold has emerged as a promising framework in the quest for novel therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo efficacy of various indolizine-based compounds, supported by experimental data from recent studies. The information is curated to facilitate the evaluation of these compounds for anticancer, antimicrobial, and anti-inflammatory applications.
Indolizine, a fused heterocyclic organic compound, and its derivatives have demonstrated a broad spectrum of biological activities. Their planar structure and ability to be functionalized at various positions make them versatile candidates for interacting with diverse biological targets. This guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the primary signaling pathways through which these compounds exert their effects.
Anticancer Efficacy of Indolizine Derivatives
Indolizine-based compounds have shown significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization and the disruption of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
In Vitro Anticancer Activity
The in vitro potency of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [1] | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [1] | |
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [2] |
| MDA-MB-231 (Breast) | 1.01 | Not specified | [2] | |
| Compound 8e | CAL-27 (Oral) | 0.047 | Microtubule Destabilizer | [3] |
| BT-20 (Breast) | 0.117 | Microtubule Destabilizer | [3] | |
| HGC-27 (Gastric) | 0.059 | Microtubule Destabilizer | [3] | |
| Compound 8h | CAL-27 (Oral) | 0.063 | Microtubule Destabilizer | [3] |
| BT-20 (Breast) | 0.098 | Microtubule Destabilizer | [3] | |
| HGC-27 (Gastric) | 0.082 | Microtubule Destabilizer | [3] | |
| Compound 4f | RKO (Colon) | <25 | Cell Cycle Arrest | [4] |
| HCT116 (Colon) | <25 | Cell Cycle Arrest | [4] | |
| HT-29 (Colon) | <25 | Cell Cycle Arrest | [4] |
In Vivo Anticancer Activity
While in vivo data for indolizine-based anticancer agents is less consolidated than in vitro data, some studies have demonstrated their potential in preclinical animal models. The primary endpoint in these studies is often the inhibition of tumor growth in xenograft models.
| Compound Class | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| Indole/Indolizine Analogs | Mouse Xenograft | Not Specified | Not Specified | Significant decrease in tumor volume | [5] |
Antimicrobial Activity of Indolizine Derivatives
Indolizine-based compounds have also been investigated for their potential to combat bacterial and fungal infections. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
In Vitro Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | Candida albicans | 8-32 | |
| Compound 5g | Staphylococcus aureus | 16-35.3 | |
| Gram-negative bacteria | 64-256 | ||
| Compound 5h | Gram-positive cocci | 16-32 | |
| Derivative XXI | Staphylococcus aureus | 25 (bacteriostatic) | [5] |
| Pyrazolyl-indolizine 5 | Bacillus subtilis | Potent | [2] |
| Staphylococcus aureus | Potent | [2] | |
| Pseudomonas aeruginosa | Potent | [2] | |
| Salmonella typhimurium | Potent | [2] | |
| Candida albicans | Potent | [2] | |
| Pyrazolyl-indolizine 9 | Bacillus subtilis | Potent | [2] |
| Staphylococcus aureus | Potent | [2] | |
| Pseudomonas aeruginosa | Potent | [2] | |
| Salmonella typhimurium | Potent | [2] | |
| Candida albicans | Potent | [2] | |
| Pyrazolyl-indolizine 13 | Bacillus subtilis | Potent | [2] |
| Staphylococcus aureus | Potent | [2] | |
| Pseudomonas aeruginosa | Potent | [2] | |
| Salmonella typhimurium | Potent | [2] | |
| Candida albicans | Potent | [2] | |
| Pyrazolyl-indolizine 19 | Bacillus subtilis | Potent | [2] |
| Staphylococcus aureus | Potent | [2] | |
| Pseudomonas aeruginosa | Potent | [2] | |
| Salmonella typhimurium | Potent | [2] | |
| Candida albicans | Potent | [2] |
Anti-inflammatory Potential of Indolizine Derivatives
The anti-inflammatory properties of indolizine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).
In Vitro Anti-inflammatory Activity
| Compound ID | IC50 (µM) for COX-2 Inhibition | Reference |
| Compound 2a | 6.56 | |
| Compound 2c | 6.94 | |
| Indomethacin (Control) | 6.8 |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound | Animal Model | Paw Edema Inhibition (%) | Reference |
| Compound 56 | Rat | Significant |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives and incubated for an additional 24 to 72 hours.
-
MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control group, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.
-
Reagent Preparation: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, and a fluorescent reporter that preferentially binds to polymerized tubulin.
-
Compound Addition: The indolizine derivative or a vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence over time, which corresponds to microtubule formation, is monitored using a fluorometer.
-
Data Analysis: The polymerization curves in the presence and absence of the test compound are compared to determine its inhibitory effect.
In Vivo Carrageenan-Induced Paw Edema
This model is widely used to evaluate the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (150-200 g) are typically used for this assay.
-
Compound Administration: The test indolizine derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation. A control group receives the vehicle alone, and a positive control group is treated with a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition by Indolizine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. Some indolizine derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
Caption: EGFR signaling pathway and the inhibitory action of indolizine derivatives.
Inhibition of Tubulin Polymerization by Indolizine Derivatives
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation of the mitotic spindle. Certain indolizine derivatives disrupt this process by binding to tubulin and inhibiting its polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of microtubule polymerization by indolizine derivatives.
COX-2 Inflammatory Pathway Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Indolizine derivatives with anti-inflammatory properties often act by inhibiting the activity of the COX-2 enzyme.
Caption: The COX-2 inflammatory pathway and its inhibition by indolizine derivatives.
References
- 1. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]
- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
Unveiling the Cytotoxic Potential of Substituted Indolizine Lactones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted indolizine lactones, supported by experimental data. Indolizine-based compounds have emerged as a promising class of anticancer agents, with their unique heterocyclic structure allowing for diverse interactions with biological targets.[1][2] This guide focuses on a series of novel cis and trans indolizine lactones and their efficacy against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines.
Comparative Cytotoxicity of Substituted Indolizine Lactones
A systematic evaluation of a library of cis and trans indolizine lactones has revealed significant antiproliferative activity against both DU-145 and MDA-MB-231 cancer cell lines.[2][3] The cytotoxic efficacy, represented by the half-maximal inhibitory concentration (IC50), of these compounds is summarized in the table below. A lower IC50 value indicates a more potent compound. Doxorubicin and Colchicine were used as positive controls in these studies.[2][3]
| Compound | Ar Substituent | Stereochemistry | IC50 DU-145 (μM) | IC50 MDA-MB-231 (μM) |
| 4a | Phenyl | cis | > 100 | 67.86 ± 6.61 |
| trans | Inactive | Inactive | ||
| 4b | 4-Fluorophenyl | cis | 71.35 ± 1.63 | 79.51 ± 21.84 |
| trans | > 100 | > 100 | ||
| 4c | 4-Chlorophenyl | cis | 46.65 ± 7.29 | 33.56 ± 2.67 |
| trans | Inactive | Inactive | ||
| 4d | 4-Bromophenyl | cis | 34.41 ± 2.68 | 16.72 ± 0.80 |
| trans | > 100 | 83.19 ± 21.90 | ||
| 4e | 4-(Trifluoromethyl)phenyl | cis | > 100 | 44.66 ± 1.81 |
| trans | > 100 | > 100 | ||
| 4f | 4-Methoxyphenyl | cis | > 100 | 25.14 ± 4.41 |
| trans | > 100 | > 100 | ||
| 4g | 2-Naphthyl | cis | 36.93 ± 2.58 | 42.12 ± 1.71 |
| trans | Inactive | Inactive | ||
| 9 | Thiophenyl (at C1) | cis | 4.88 ± 0.21 | 1.86 ± 0.11 |
| 10 | Trifluoroacetyl (at C1) | cis | 18.05 ± 1.54 | 4.41 ± 0.19 |
| 11 | C1-C1' Dimer | cis | 4.41 ± 0.32 | 1.01 ± 0.05 |
| Doxorubicin | - | - | 0.43 ± 0.05 | 0.22 ± 0.01 |
| Colchicine | - | - | 0.010 ± 0.001 | 0.005 ± 0.001 |
Key Observations:
-
Generally, the cis isomers of the indolizine lactones displayed greater cytotoxic activity than their trans counterparts.[2][3]
-
The nature of the substituent on the aromatic ring significantly influenced cytotoxicity. Halogenated derivatives, particularly the bromo-substituted compound (cis-4d ), showed notable potency against both cell lines.[2][3]
-
Late-stage functionalization of the indolizine core at the C1 position, as seen in compounds 9 , 10 , and 11 , led to a substantial increase in cytotoxic activity, with IC50 values in the low micromolar and even nanomolar range.[2][3]
-
Compound cis-11 , a C1-dimerized analogue, exhibited the most potent anticancer activity among the synthesized lactones, with an IC50 of 1.01 μM against the MDA-MB-231 breast cancer cell line.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the substituted indolizine lactones was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human prostate carcinoma cells (DU-145) and human breast adenocarcinoma cells (MDA-MB-231).
-
Roswell Park Memorial Institute (RPMI) 1640 medium and Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin and Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Test compounds (substituted indolizine lactones).
-
Positive controls (Doxorubicin, Colchicine).
Procedure:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in their respective culture media supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells were then treated with these different concentrations of the indolizine lactones. A vehicle control (DMSO) and positive controls were also included.
-
Incubation with Compounds: The plates were incubated for an additional 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 μL of the MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Potential apoptosis induction pathway by indolizine derivatives.
Mechanism of Action
While the precise signaling pathways for the indolizine lactones in this guide are yet to be fully elucidated, studies on other indolizine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[4][5] One proposed mechanism involves the activation of the p53 tumor suppressor protein, leading to an increase in intracellular reactive oxygen species (ROS).[4][5] This is followed by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][5] This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]
Conclusion
The substituted indolizine lactones, particularly those with cis stereochemistry and further functionalization at the C1 position, demonstrate significant and potent cytotoxic activity against prostate and breast cancer cell lines. The structure-activity relationship data presented herein provides a valuable foundation for the design and development of novel, more effective indolizine-based anticancer therapeutics. Further investigation into the specific molecular targets and signaling pathways of these promising compounds is warranted to fully understand their mechanism of action and to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Docking Studies of Indolizine Derivatives: A Comparative Guide for Drug Discovery
A comprehensive analysis of in silico investigations of indolizine derivatives against key biological targets in cancer, microbial infections, and Alzheimer's disease.
Indolizine, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of recent molecular docking studies that explore the interactions of indolizine derivatives with crucial biological targets. By presenting quantitative binding affinity data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance the rational design of novel therapeutics.
Quantitative Comparison of Binding Affinities
The therapeutic potential of indolizine derivatives is rooted in their ability to bind effectively to specific biological targets.[1] Molecular docking simulations are instrumental in predicting these interactions and estimating the binding affinity, typically expressed in kcal/mol. The following tables summarize the binding affinities of various indolizine derivatives against key protein targets implicated in cancer, microbial infections, and Alzheimer's disease.
| Anticancer Targets | |||
| Indolizine Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues |
| Indolizine-NSAID Hybrid (8a) | COX-1 (1EQG) | -10.55 | Not specified |
| Indolizine-NSAID Hybrid (8e) | COX-1 (1EQG) | -10.36 | Not specified |
| Indolizine-NSAID Hybrid (8f) | COX-1 (1EQG) | -10.41 | Not specified |
| Indolizine-NSAID Hybrid (8a) | COX-2 (1CX2) | -12.56 | Not specified |
| Indolizine-NSAID Hybrid (8e) | COX-2 (1CX2) | -10.70 | Not specified |
| Indolizine-NSAID Hybrid (8f) | COX-2 (1CX2) | -11.01 | Not specified |
| Indolizine Derivative (5c) | Tubulin (1SA0) | -8.5 | Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378 |
| Indolizine Derivative (6c) | Tubulin (1SA0) | -8.2 | Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378 |
| Indolizine Derivative (7g) | Tubulin (1SA0) | -9.1 | Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378 |
| Antimicrobial Targets | |||
| Indolizine Derivative | Target Enzyme (Organism) | Docking Score (kcal/mol) | Interacting Residues |
| Pyrazolyl-Indolizine (5, 9, 13, 19) | Sterol 14-demethylase (C. albicans) | Not specified | Not specified |
| Pyrazolyl-Indolizine (5, 9, 13, 19) | Dihydropteroate synthase (S. aureus) | Not specified | Not specified |
| Pyrazolyl-Indolizine (5, 9, 13, 19) | Gyrase B (B. subtilis) | Not specified | Not specified |
| 1,2,3-trisubstituted indolizine (4a) | InhA (M. tuberculosis) | Not specified | Not specified |
| 1,2,3-trisubstituted indolizine (4b) | InhA (M. tuberculosis) | Not specified | Not specified |
| 1,2,3-trisubstituted indolizine (4c) | InhA (M. tuberculosis) | Not specified | Not specified |
| Alzheimer's Disease Targets | |||
| Indolizine Derivative | Target Enzyme (PDB ID) | IC50 (µM) | Docking Insights |
| N-alkylpyridinium-indolizine hybrid (13) | hAChE | Not specified | Fits tightly at the active site |
| N-alkylpyridinium-indolizine hybrid (15) | hAChE | Not specified | Shows a larger degree of freedom |
| N-alkylpyridinium-indolizine hybrid (13) | hBChE | Not specified | Fits tightly at the active site |
| N-alkylpyridinium-indolizine hybrid (15) | hBChE | Not specified | Shows a larger degree of freedom |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are summaries of the experimental protocols from the cited studies.
Molecular Docking Protocol for COX Inhibition[1][3]
-
Protein and Ligand Preparation: The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogen atoms. The 3D structures of the indolizine-NSAID hybrids were constructed using molecular modeling software and their energy was minimized using the PM3 semi-empirical method.
-
Docking Software: AutoDock 4.2 was utilized for the molecular docking simulations.
-
Docking and Analysis: The indolizine derivatives were docked into the active sites of the enzymes. The results were analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site.
Molecular Docking Protocol for Tubulin Inhibition[1][4]
-
Target and Ligand Preparation: The crystal structure of tubulin (PDB ID: 1SA0) was obtained from the Protein Data Bank. The protein was prepared by removing the co-crystallized ligand and water molecules. The 3D structures of the indolizine derivatives were generated and their geometries were optimized.
-
Docking Program: The docking simulations were performed using a suitable molecular docking program, with the colchicine-binding site on tubulin identified as the target for docking.
-
Docking and Scoring: The indolizine derivatives were docked into the identified binding site. The binding affinities were calculated and expressed in kcal/mol.
-
Interaction Analysis: The interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site were analyzed. Visualization of the docked poses was performed using Discovery Studio Visualizer.[1]
Molecular Docking Protocol for Antimicrobial Targets[5]
-
Target Enzymes: The active sites of key enzymes were targeted, including Sterol 14-demethylase from C. albicans, Dihydropteroate synthase from S. aureus, LasR from P. aeruginosa, Glucosamine-6-phosphate synthase from S. typhimurium, and Gyrase B from B. subtilis.
-
Docking Simulation: Molecular docking simulations were performed to evaluate the binding energy of the synthesized compounds when interacting with the active sites of these enzymes.
Visualizing Molecular Docking and Biological Pathways
Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex biological processes and research methodologies.
Caption: A generalized workflow for molecular docking studies.
Caption: The COX-2 signaling pathway in inflammation.[1]
References
A Head-to-Head Comparison of Indolizine Synthesis Methods for Researchers and Drug Development Professionals
The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and structural resemblance to indole have made it a focal point in medicinal chemistry and materials science.[1] Consequently, a diverse range of synthetic methodologies has been developed for its construction. This guide provides a head-to-head comparison of key indolizine synthesis methods, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Indolizine Synthesis Methods
The choice of synthetic route to indolizine derivatives is often dictated by the desired substitution pattern, substrate availability, and reaction scalability. Below is a summary of prominent methods with their respective advantages and limitations.
| Method | General Approach | Typical Yields | Key Strengths | Common Limitations |
| Tschitschibabin Reaction | Condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[2] | 60-90% | High yields, operational simplicity, readily available starting materials. | Limited to specific substitution patterns, can require harsh reaction conditions. |
| Scholtz Reaction | Treatment of 2-methylpyridine with acetic anhydride at high temperatures.[3] | 10-50% (classical) | Historically significant, simple reagents. | Low yields, harsh conditions (200-220°C), limited scope.[4][5] |
| 1,3-Dipolar Cycloaddition | Reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[4][6] | 70-95% | High yields, excellent regioselectivity, broad substrate scope.[7] | May require the use of an oxidant when using alkene dipolarophiles.[8] |
| Palladium-Catalyzed Synthesis | Cross-coupling and cycloisomerization cascades of functionalized pyridines and alkynes/allenes.[9] | 55-85% | High efficiency, broad substrate scope, excellent regioselectivity.[10] | Cost of palladium catalysts, sensitivity to air and moisture. |
| Copper-Catalyzed Synthesis | Cyclization of functionalized pyridines with various coupling partners.[7] | 70-95% | Lower catalyst cost than palladium, good to excellent yields under mild conditions.[1] | Substrate scope can be narrower than palladium-catalyzed methods. |
| Gold-Catalyzed Synthesis | Multicomponent reactions or intramolecular hydroarylation of pyrrole-ynes.[8] | 52-86% | High atom economy, mild reaction conditions, unique reactivity.[11] | High cost of gold catalysts. |
| Microwave-Assisted Synthesis | Acceleration of classical or modern synthetic methods using microwave irradiation. | 70-90% | Dramatically reduced reaction times, often higher yields and purity.[12] | Requires specialized equipment, scalability can be a concern. |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods. The following diagrams illustrate the core mechanisms and a general experimental workflow.
Reaction Mechanisms
General Experimental Workflow
Detailed Experimental Protocols
The following are representative experimental protocols for some of the most effective indolizine synthesis methods.
Tschitschibabin Indolizine Synthesis (High-Yield Protocol)
This protocol describes a high-yield synthesis of a substituted indolizine via the Tschitschibabin reaction.
Materials:
-
2-methylpyridine (1.0 equiv)
-
Ethyl 2-bromo-4-methyl-3-oxopentanoate (1.0 equiv)
-
Sodium bicarbonate (3.0 equiv)
-
Acetone (solvent)
Procedure:
-
A mixture of 2-methylpyridine and ethyl 2-bromo-4-methyl-3-oxopentanoate in acetone is stirred at room temperature for 24 hours to form the corresponding pyridinium salt.
-
The solvent is removed under reduced pressure, and the resulting crude pyridinium salt is used in the next step without further purification.
-
The pyridinium salt is dissolved in water, and sodium bicarbonate is added portion-wise with vigorous stirring.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired indolizine.
1,3-Dipolar Cycloaddition using an Alkyne Dipolarophile
This protocol details the synthesis of a polysubstituted indolizine via a 1,3-dipolar cycloaddition reaction.[7]
Materials:
-
4-tert-butyl-pyridine (1.0 equiv)
-
Phenacyl bromide (1.0 equiv)
-
Ethyl propiolate (1.1 equiv)
-
1,2-epoxybutane (solvent and base)
Procedure:
-
A solution of 4-tert-butyl-pyridine and phenacyl bromide in chloroform is heated at reflux for 8 hours to form the pyridinium bromide. The product precipitates upon cooling and is collected by filtration.[7]
-
The pyridinium bromide (1.0 equiv) and ethyl propiolate (1.1 equiv) are suspended in 1,2-epoxybutane.[7]
-
The mixture is heated at reflux for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the functionalized indolizine.[7]
Palladium-Catalyzed Synthesis of Functionalized Indolizines
This method provides a route to polysubstituted indolizines via a palladium-catalyzed annulation.[10]
Materials:
-
2-(pyridin-2-yl)acetonitrile derivative (1.0 equiv)
-
Propargyl carbonate (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
DPE-Phos (0.1 equiv)
-
Potassium carbonate (2.0 equiv)
-
DMSO (solvent)
Procedure:
-
A mixture of the 2-(pyridin-2-yl)acetonitrile derivative, propargyl carbonate, Pd₂(dba)₃, DPE-Phos, and potassium carbonate in DMSO is prepared in a sealed tube under an argon atmosphere.[10]
-
The reaction mixture is heated at 140°C for 16 hours.[10]
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.[10]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]
-
The crude product is purified by column chromatography on silica gel.[10]
Copper-Catalyzed Three-Component Synthesis
This protocol describes a one-pot, three-component cascade reaction to synthesize 1-bromoindolizines.[1]
Materials:
-
Pyridine (1.0 equiv)
-
α-Acylmethylbromide (1.2 equiv)
-
Maleic anhydride (1.5 equiv)
-
Copper(II) chloride (0.1 equiv)
-
1,2-Dichloroethane (DCE) (solvent)
-
Oxygen atmosphere
Procedure:
-
To a solution of pyridine, α-acylmethylbromide, and maleic anhydride in DCE, copper(II) chloride is added.[1]
-
The reaction mixture is stirred at 80°C under an oxygen atmosphere for 12 hours.[1]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 1-bromoindolizine derivative.[1]
Conclusion
The synthesis of indolizines has evolved from classical high-temperature reactions to a variety of sophisticated and efficient modern methodologies. The Tschitschibabin reaction and 1,3-dipolar cycloadditions remain highly relevant due to their reliability and high yields. For the synthesis of highly functionalized and diverse indolizine libraries, palladium- and copper-catalyzed methods offer unparalleled versatility. The advent of microwave-assisted synthesis provides a powerful tool for accelerating these reactions, leading to improved efficiency and greener protocols. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijettjournal.org [ijettjournal.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indolizine synthesis [organic-chemistry.org]
- 9. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Indolizine-2-carboxylic Acid
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Indolizine-2-carboxylic acid, ensuring the safety of laboratory personnel and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility.
Hazard Profile and Essential Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazard profile of this compound. This compound is classified as a skin, eye, and respiratory irritant. Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the solid material should occur in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P264: Wash face, hands, and any exposed skin thoroughly after handling.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Step-by-Step Disposal Protocol
This protocol details the necessary actions for the safe disposal of this compound, from the point of generation to its final collection.
1. Waste Minimization: Proactive waste management begins with thoughtful experimental design. Carefully calculate the necessary quantities of this compound to avoid preparing excess solutions and generating unnecessary waste.
2. Waste Segregation: Proper segregation is critical to prevent potentially hazardous chemical reactions.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.
-
Collect solid waste in a designated, compatible container separate from liquid waste.
-
If this compound has been dissolved in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
3. Container Labeling: Proper labeling is a critical compliance and safety step. As soon as the first particle of waste is placed in the container, it must be clearly labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date when waste was first added (accumulation start date)
-
The name of the principal investigator and the specific laboratory location
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of waste generation.
-
The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container securely closed at all times, except when adding waste.[2]
5. Arranging for Waste Pickup: Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's specific policies, you must arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Indolizine-2-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Indolizine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with safety regulations. The following procedures and recommendations are based on available safety data and established best practices for handling chemical compounds with similar hazard profiles.
Hazard and Exposure Data
This compound is classified as a hazardous substance.[1] Adherence to the safety protocols outlined below is mandatory to mitigate risks of skin and eye irritation, as well as respiratory tract irritation.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Target Organs |
| Skin Irritant (Category 2) | H315: Causes skin irritation | Warning | Skin |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation | Warning | Eyes |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Respiratory system |
Source: Sigma-Aldrich[1]
Note: Specific quantitative occupational exposure limits for this compound have not been established. In the absence of such data, it is prudent to handle this compound with engineering controls and personal protective equipment sufficient to minimize any dust inhalation or skin contact.
Experimental Protocol: Safe Handling of this compound
This protocol details the necessary steps for safely managing this compound from receipt to disposal.
Pre-Handling and Engineering Controls
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapor exposure.[2]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Materials Assembly: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent exposure.[3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[2][3] | Protects against eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves should be inspected before use and changed immediately upon contamination.[2][3] | Prevents skin irritation upon contact.[1] |
| Body Protection | A chemical-resistant or standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][3][5] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | If engineering controls are insufficient to control dust, a NIOSH-approved respirator is required.[2][6] | Prevents respiratory irritation from inhalation of the powdered compound.[1] |
Compound Handling
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2] Avoid actions that could generate dust, such as pouring from a height.
-
Transfer: Use a spatula for transferring the solid.
-
In Solution: When dissolving, add the solid to the solvent slowly to avoid splashing.[2]
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Chemical Waste: Unused compound and solutions containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Rinse mouth. If you feel unwell, call a poison center or doctor.[7]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
